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Core Science & Biosynthesis

Foundational

(S)-1-Benzyl-2-methylpiperazine oxalate chemical structure and IUPAC name

An In-depth Technical Guide to (S)-1-Benzyl-2-methylpiperazine Oxalate for Researchers, Scientists, and Drug Development Professionals Abstract Chiral piperazines represent a class of "privileged scaffolds" in medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to (S)-1-Benzyl-2-methylpiperazine Oxalate for Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral piperazines represent a class of "privileged scaffolds" in medicinal chemistry, frequently integrated into the structures of Active Pharmaceutical Ingredients (APIs) to enhance pharmacological and pharmacokinetic profiles.[1][2] The introduction of a defined stereocenter, as seen in the (S)-1-Benzyl-2-methylpiperazine moiety, can be critical for achieving high-affinity, selective binding to biological targets.[1][3] This guide provides a comprehensive technical overview of (S)-1-Benzyl-2-methylpiperazine oxalate, detailing its chemical identity, structure, synthesis, and the rationale behind its preparation as an oxalate salt. The formation of crystalline salts, such as oxalates, is a crucial step in the purification, stabilization, and formulation of amine-containing drug candidates.[4][5] This document serves as a foundational resource for professionals engaged in the synthesis, characterization, and application of this and related chiral building blocks in drug discovery and development.

Chemical Identity and Physicochemical Properties

The topic of this guide is an acid-base salt composed of the organic base, (S)-1-Benzyl-2-methylpiperazine, and the organic acid, oxalic acid.

The Base: (S)-1-Benzyl-2-methylpiperazine

The parent amine is a disubstituted piperazine featuring a benzyl group on one nitrogen and a methyl group on a chiral carbon at the 2-position of the heterocycle.

  • IUPAC Name : (2S)-1-benzyl-2-methylpiperazine.[6][7]

  • Stereochemistry : The "(S)" designation indicates the absolute configuration at the C2 chiral center, which is critical for its intended biological interactions.

  • Role : This molecule is a versatile chiral building block used in the synthesis of more complex molecules, particularly in drug discovery.[8][9]

The Acid: Oxalic Acid

Oxalic acid is a simple, naturally occurring dicarboxylic acid.[10][11]

  • IUPAC Name : Ethanedioic acid.[10][12]

  • Role : Due to its dicarboxylic nature, it readily forms crystalline salts with bases like amines.[4][13] This property is exploited for the purification and isolation of basic compounds, converting oils or low-melting solids into more easily handled, stable crystalline forms.[4][5]

The Salt: (S)-1-Benzyl-2-methylpiperazine Oxalate

The salt is formed through an acid-base reaction where the acidic proton(s) from oxalic acid are transferred to the basic nitrogen atom(s) of the piperazine ring. Given the two basic nitrogens in the piperazine and the diprotic nature of oxalic acid, different salt stoichiometries are possible. Typically, a 1:1 molar ratio is used to generate the mono-oxalate salt, which aids in crystallization.

  • Proposed IUPAC Name : ((2S)-2-methyl-4-benzylpiperazin-1-ium) hydrogen oxalate.

  • Formation : The more basic nitrogen (N4, attached to the benzyl group) is less sterically hindered and more likely to be protonated first. However, protonation typically occurs at the most basic site. In this structure, the N4 nitrogen's basicity is slightly reduced by the inductive effect of the benzyl group, making the N1 nitrogen (adjacent to the methyl group) the likely site of primary protonation. The resulting cation and the hydrogen oxalate anion are held together by electrostatic forces.

Physicochemical Data

The properties of the individual components are summarized below. Data for the combined oxalate salt is less commonly published and is typically determined empirically upon synthesis.

Property(S)-1-Benzyl-2-methylpiperazineOxalic Acid (Anhydrous)
Molecular Formula C₁₂H₁₈N₂[6][7]C₂H₂O₄[10][14]
Molecular Weight 190.29 g/mol [6]90.03 g/mol [15]
Physical Form Liquid or SolidColorless Crystalline Solid[10][15]
CAS Number 511254-92-5[6]144-62-7
InChI Key JGEODYUVEMNPPY-NSHDSACASA-N[6]MUBZPKHOEPUJKR-UHFFFAOYSA-N

Synthesis and Salt Formation Protocol

The preparation of (S)-1-Benzyl-2-methylpiperazine oxalate involves two primary stages: the synthesis of the chiral amine freebase and its subsequent conversion to the oxalate salt.

Synthesis of (S)-1-Benzyl-2-methylpiperazine (Representative Workflow)

The direct asymmetric synthesis of chiral piperazines is a significant challenge in organic chemistry.[9] A common strategy involves the use of a chiral pool starting material or the resolution of a racemic mixture. The following diagram illustrates a conceptual workflow.

G cluster_0 Synthesis of Chiral Amine A Chiral Starting Material (e.g., (S)-Alaninol) B Multi-Step Conversion to Chiral Piperazinone A->B C Reduction of Amide (e.g., with LAH) B->C D N-Benzylation (Benzyl Halide + Base) C->D E (S)-1-Benzyl-2-methylpiperazine (Freebase) D->E G cluster_cation (S)-1-Benzyl-2-methylpiperazine Cation cluster_anion Hydrogen Oxalate Anion cation anion

Caption: The constituent ions of (S)-1-Benzyl-2-methylpiperazine Oxalate.

The formation of the salt is a classic acid-base reaction.

G A (S)-1-Benzyl-2-methylpiperazine (Freebase) C Proton Transfer A->C B Oxalic Acid B->C D (S)-1-Benzyl-2-methylpiperazine Oxalate Salt C->D

Caption: Diagram of the acid-base salt formation reaction.

Applications in Drug Development

The piperazine motif is one of the most prevalent N-heterocycles found in FDA-approved pharmaceuticals. [9]Its presence influences key drug properties:

  • Modulating Physicochemical Properties : The two nitrogen atoms can be functionalized to fine-tune properties like solubility and lipophilicity (LogP). The basicity of the nitrogens allows for salt formation, which is critical for drug formulation.

  • Enhancing Biological Activity : The rigid, chair-like conformation of the piperazine ring can position substituents in precise three-dimensional orientations, leading to enhanced binding with protein targets. [1]* Improving Pharmacokinetics : The piperazine scaffold is often associated with favorable metabolic stability and oral bioavailability.

  • Chirality as a Key Driver : The introduction of a chiral center, such as the methyl group in (S)-1-Benzyl-2-methylpiperazine, is a deliberate strategy to achieve stereospecific interactions with chiral biological targets like enzymes and receptors. This often leads to increased potency and selectivity while reducing off-target effects associated with the other enantiomer. [1][3]

Conclusion

(S)-1-Benzyl-2-methylpiperazine oxalate is more than a simple chemical; it is a strategic intermediate designed for utility in pharmaceutical research and development. Understanding its structure, the rationale for its synthesis as a chiral molecule, and the reasons for its conversion into a crystalline oxalate salt provides researchers with the foundational knowledge to effectively utilize this and similar building blocks. The principles of chiral synthesis and salt formation detailed in this guide are fundamental to the creation of safe, effective, and manufacturable drug candidates.

References

  • Title: Oxalic Acid: Formula, Structure, Uses, Sources & Safety. Source: Vedantu. [10]2. Title: Oxalic Acid Formula - Structure and Equivalent Weight. Source: Physics Wallah. [14]3. Title: Oxalic Acid - Structure, Properties, Uses. Source: Turito. [15]4. Title: Chiral Piperazines: Versatile Scaffolds in the Synthesis of Active Pharmaceutical Ingredients. Source: Benchchem. [1]5. Title: Oxalic Acid Chemical and Structural Formula. Source: BYJU'S. 6. Title: Oxalic acid - Wikipedia. Source: Wikipedia. [11]7. Title: 1-Benzyl-2-methylpiperazine | C12H18N2 | CID 10442525. Source: PubChem - NIH. [16]8. Title: oxalic acid reaction with secondary amines. Source: Sciencemadness.org. [4]9. Title: 1-(2-Methylbenzyl)piperazine | C12H18N2 | CID 79212. Source: PubChem - NIH. [17]10. Title: Forming oxalte salts of amines. Source: Sciencemadness.org. [5]11. Title: Application of Chiral Piperidine Scaffolds in Drug Design. Source: ResearchGate. [3]12. Title: Co-crystallization of Oxalate Salts of Monoprotonated Amines with a Double Sn-Ph Bond Cleavage. Source: Science Publishing Group. [18]13. Title: Reaction of amines with diethyl oxalate (Hofmann amine separation method). Source: ECHEMI. [19]14. Title: Crystalline structures of salts of oxalic acid and aliphatic amines. Source: ResearchGate. [13]15. Title: 2-Methylpiperazine synthesis. Source: ChemicalBook. [20]16. Title: A Decade of Piperazine-Based Small Molecules Approved by U.S. FDA: Exploring the Medicinal Chemistry Impact of this Versatile Pharmacophore. Source: Thieme Connect. 17. Title: (S)-1-Benzyl-2-methylpiperazine | 511254-92-5. Source: Sigma-Aldrich. [6]18. Title: (S)-1-Benzyl-2-methylpiperazine | 511254-92-5. Source: MilliporeSigma. 19. Title: (S)-1-Benzyl 2-methyl piperazine-1,2-dicarboxylate hydrochloride. Source: BLD Pharm. [21]20. Title: Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Source: Organic Letters - ACS Publications. [8]21. Title: 1-benzylpiperazine - Organic Syntheses Procedure. Source: Organic Syntheses. [22]22. Title: (S)-1-Benzyl-2-methylpiperazine. Source: Fluorochem. [7]23. Title: Opportunities and challenges for direct C–H functionalization of piperazines. Source: PMC - National Center for Biotechnology Information. [9]24. Title: CAS 29906-54-5 | 1-Benzyl-2-methylpiperazine. Source: Synblock. [23]25. Title: 1-benzyl-2-methylpiperazine (C12H18N2). Source: PubChemLite. [24]26. Title: Piperazine, 1-(3-(2-benzylinden-3-yl)propyl)-4-methyl-, oxalate (1:2). Source: PubChemLite. [25]27. Title: (S)-1-Benzyl-2-methylpiperazine | 511254-92-5. Source: MilliporeSigma. 28. Title: 1-Benzylpiperazine(2759-28-6) 1H NMR spectrum. Source: ChemicalBook. [26]29. Title: (S)-Benzyl 2-methylpiperazine-1-carboxylate hydrochloride. Source: BLD Pharm. [27]30. Title: (S)-Benzyl 2-methylpiperazine-1-carboxylate hydrochloride | CAS 1217720-49-4. Source: MedKoo.

Sources

Exploratory

Synthesis Pathways and Methodological Validation for (S)-1-Benzyl-2-methylpiperazine Oxalate

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists. Document Type: Technical Whitepaper & Protocol Guide Executive Summary & Strategic Rationale (S)-1-Benzyl-2-methyl...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists. Document Type: Technical Whitepaper & Protocol Guide

Executive Summary & Strategic Rationale

(S)-1-Benzyl-2-methylpiperazine is a privileged chiral pharmacophore integral to the design of advanced therapeutics. Its piperazinyl core serves as a critical structural element in the synthesis of complex biologically active molecules, including the potent CCR5 antagonist INCB9471 1 and advanced KRAS G12C covalent inhibitors 2.

Isolating this intermediate as an oxalate salt rather than a free base is a deliberate process chemistry choice. Piperazine free bases are typically viscous oils prone to oxidative degradation and require tedious chromatographic purification. Conversion to the oxalate salt acts as a thermodynamic sink—yielding a highly crystalline, stable solid that self-purifies from non-salt-forming organic impurities.

Mechanistic Logic: Exploiting Steric Differentiation

The fundamental challenge in functionalizing (S)-2-methylpiperazine is differentiating its two secondary amines (N1 and N4). The synthesis circumvents statistical mixtures by exploiting the inherent steric hindrance provided by the C2-methyl group adjacent to the N1 position.

When exposed to a bulky electrophile like di-tert-butyl dicarbonate ( Boc2​O ), the unhindered N4 position reacts at a significantly faster rate. By lowering the thermal energy of the system (0°C), we maximize this kinetic differentiation, ensuring near-exclusive protection of the N4 amine 3.

Regioselectivity SM (S)-2-Methylpiperazine N4 N4 Amine (Unhindered) SM->N4 Pathway A N1 N1 Amine (Sterically Hindered) SM->N1 Pathway B Boc Boc2O Electrophile (Bulky) N4->Boc N1->Boc Prod1 Major: (S)-4-Boc-2-methylpiperazine (Kinetically Favored) Boc->Prod1 Fast Prod2 Minor: (S)-1-Boc-2-methylpiperazine (Sterically Disfavored) Boc->Prod2 Slow

Fig 1: Kinetic differentiation and steric control during N4-Boc protection.

Step-by-Step Experimental Methodologies

The following protocols are engineered as self-validating systems , meaning each step contains built-in checkpoints to verify chemical success before proceeding.

Step 1: Regioselective N4-Boc Protection

Objective: Synthesize (S)-4-Boc-2-methylpiperazine.

  • Causality: A biphasic buffer system ( Na2​CO3​ / NaHCO3​ ) is utilized to neutralize the acidic byproducts of the reaction without causing localized pH spikes that could degrade the Boc2​O reagent [[3]]().

  • Procedure:

    • Dissolve (S)-2-methylpiperazine (1.0 eq) in a 1:1 mixture of methanol and aqueous Na2​CO3​ / NaHCO3​ buffer.

    • Cool the vigorously stirred solution to 0°C in an ice bath.

    • Add Boc2​O (1.05 eq) dropwise over 1 hour to prevent exotherms.

    • Allow the reaction to slowly warm to room temperature and stir for 5 hours.

    • Remove methanol under reduced pressure, extract the aqueous layer with ethyl acetate, dry over Na2​SO4​ , and concentrate.

  • Self-Validation Checkpoint: Acidify the aqueous phase to pH 2-3 and re-extract. Unreacted starting material will remain in the aqueous phase, while the mono-Boc product partitions into the organic phase. TLC (Ninhydrin stain) must show a single spot, confirming the absence of di-Boc impurities.

Step 2: N1-Benzylation

Objective: Synthesize (S)-1-Benzyl-4-Boc-2-methylpiperazine.

  • Causality: With N4 protected, N1 is the sole nucleophile. However, its steric hindrance requires a highly reactive electrophile (benzyl bromide) and a moderate base ( K2​CO3​ ) to drive the SN​2 alkylation while neutralizing the generated HBr to prevent premature Boc cleavage 4.

  • Procedure:

    • Dissolve (S)-4-Boc-2-methylpiperazine (1.0 eq) in anhydrous DMF.

    • Add K2​CO3​ (2.0 eq) and stir for 15 minutes.

    • Add Benzyl bromide (1.1 eq) dropwise.

    • Heat the mixture to 60°C for 12 hours.

    • Quench with water and extract with diethyl ether. Wash the organic layer with brine, dry, and concentrate.

  • Self-Validation Checkpoint: LC-MS analysis must show the complete disappearance of the m/z 201 [M+H]+ peak and the emergence of the m/z 291 [M+H]+ peak.

Step 3: Boc Deprotection

Objective: Liberate the (S)-1-benzyl-2-methylpiperazine free base.

  • Causality: Treatment with 4N HCl in dioxane protonates the carbamate, leading to the expulsion of isobutylene and CO2​ gas. The entropic release of these gases makes the cleavage irreversible.

  • Procedure:

    • Dissolve the intermediate in minimal dichloromethane (DCM).

    • Add 4N HCl in dioxane (5.0 eq) at room temperature.

    • Stir for 2 hours.

    • Concentrate under vacuum, then partition the residue between 1N NaOH (to pH > 10) and DCM. Extract, dry, and concentrate to yield the free base oil.

  • Self-Validation Checkpoint: The physical cessation of gas ( CO2​ ) evolution serves as a real-time visual indicator of reaction completion.

Step 4: Oxalate Salt Formation

Objective: Crystallize the target compound.

  • Causality: Oxalic acid, a dicarboxylic acid, forms a highly stable, rigid crystalline lattice with the piperazine core, selectively precipitating the target molecule while leaving organic impurities dissolved in the mother liquor.

  • Procedure:

    • Dissolve the free base oil in hot absolute ethanol.

    • In a separate flask, dissolve anhydrous oxalic acid (1.05 eq) in hot absolute ethanol.

    • Combine the solutions while hot, stirring vigorously.

    • Allow the mixture to cool slowly to room temperature, then transfer to a 0°C ice bath for 2 hours to maximize precipitation.

    • Filter the white crystals, wash with ice-cold ethanol, and dry under high vacuum.

  • Self-Validation Checkpoint: The formation of a dense white precipitate upon cooling validates the salt formation. A sharp, narrow melting point range confirms high purity.

SynthesisPathway SM (S)-2-Methylpiperazine (Chiral Starting Material) Step1 Step 1: Regioselective Protection Reagent: Boc2O, Base (0°C) Target: N4 Position SM->Step1 Int1 (S)-4-Boc-2-methylpiperazine (Intermediate 1) Step1->Int1 Step2 Step 2: N1-Benzylation Reagent: BnBr, K2CO3 Target: N1 Position Int1->Step2 Int2 (S)-1-Benzyl-4-Boc-2-methylpiperazine (Intermediate 2) Step2->Int2 Step3 Step 3: Boc Deprotection Reagent: HCl/Dioxane Target: N4 Amine Liberation Int2->Step3 Int3 (S)-1-Benzyl-2-methylpiperazine (Free Base Oil) Step3->Int3 Step4 Step 4: Salt Formation Reagent: Oxalic Acid in EtOH Target: Crystallization Int3->Step4 Final (S)-1-Benzyl-2-methylpiperazine Oxalate (Highly Pure Crystalline Solid) Step4->Final

Fig 2: Step-by-step synthetic workflow for (S)-1-Benzyl-2-methylpiperazine oxalate.

Quantitative Data & Yield Optimization

The table below summarizes the optimized reaction parameters and expected quantitative outcomes for the synthesis pathway. Adhering to these metrics ensures reproducible scale-up.

StepChemical TransformationReagents & SolventsTemp & TimeTarget YieldPurity Metric (Validation)
1 N4-Boc Protection Boc2​O , Na2​CO3​ / NaHCO3​ , MeOH/ H2​O 0°C to RT, 5 h85 - 90%Chiral HPLC, Ninhydrin TLC
2 N1-BenzylationBnBr, K2​CO3​ , DMF60°C, 12 h80 - 85%LC-MS (m/z 291.2 [M+H]+ )
3 Boc Deprotection4N HCl in Dioxane, DCMRT, 2 h> 95%Cessation of CO2​ evolution
4 Oxalate Salt FormationOxalic Acid, Absolute EtOHReflux to 0°C, 4 h75 - 80%Melting Point, Elemental Analysis

References

  • [4] 1-benzylpiperazine - Organic Syntheses Procedure | orgsyn.org | 4

  • [3] How to Prepare (S)-4-N-Boc-2-methylpiperazine? - FAQ | guidechem.com |3

  • [2] Discovery of a Covalent Inhibitor of KRAS G12C (AMG 510) for the Treatment of Solid Tumors | acs.org | 2

  • [1] Discovery of INCB9471, a Potent, Selective, and Orally Bioavailable CCR5 Antagonist with Potent Anti-HIV-1 Activity | nih.gov | 1

Sources

Foundational

Mechanistic Pathways in the Chiral Resolution of (S)-1-Benzyl-2-methylpiperazine Oxalate: A Technical Guide

Executive Summary The synthesis of enantiopure piperazine derivatives is a foundational operation in modern medicinal chemistry. Specifically, (S)-1-benzyl-2-methylpiperazine is a highly sought-after chiral building bloc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of enantiopure piperazine derivatives is a foundational operation in modern medicinal chemistry. Specifically, (S)-1-benzyl-2-methylpiperazine is a highly sought-after chiral building block, frequently utilized in the development of targeted therapeutics such as protein kinase inhibitors[1] and chemokine receptor antagonists[2]. While asymmetric synthesis routes (e.g., biocatalysis or asymmetric hydrogenation) are actively researched[3][4], classical chiral resolution via diastereomeric salt formation remains one of the most scalable, robust, and economically viable methods for process chemistry.

This whitepaper explores the mechanistic causality behind the chiral resolution of 1-benzyl-2-methylpiperazine and its subsequent isolation as a highly stable oxalate salt (CAS 1352313-12-2)[5], providing a self-validating framework for drug development professionals.

The Core Mechanism of Diastereomeric Resolution

The fundamental principle of chiral resolution relies on converting a racemic mixture of enantiomers—which share identical physical properties in an achiral environment—into a pair of diastereomers. Diastereomers possess distinct physicochemical properties, notably different lattice energies and solubilities, which can be exploited for fractional crystallization.

Causality of Resolving Agent Selection

Racemic 1-benzyl-2-methylpiperazine contains a secondary amine at the 4-position and a sterically hindered tertiary amine at the 1-position. When reacted with a chiral acid, such as L-(+)-tartaric acid or D-(-)-mandelic acid[2], protonation occurs preferentially at the more basic and less hindered secondary amine.

The resulting diastereomeric salts—(S)-amine·L-tartrate and (R)-amine·L-tartrate—exhibit differential thermodynamic stabilities. The (S)-enantiomer forms a more tightly packed crystal lattice with L-tartaric acid due to optimal intermolecular hydrogen bonding. This distinct spatial arrangement leads to a significantly lower solubility in polar protic solvents (e.g., ethanol/water mixtures), facilitating the selective precipitation of the (S)-diastereomer while the (R)-isomer remains dissolved in the mother liquor.

Resolution Racemate Racemic 1-Benzyl-2-methylpiperazine SaltFormation Diastereomeric Salt Formation (EtOH/H2O, 65°C) Racemate->SaltFormation ChiralAcid L-(+)-Tartaric Acid (Resolving Agent) ChiralAcid->SaltFormation Crystallization Fractional Crystallization (Cooling to 5°C) SaltFormation->Crystallization Solid Solid Phase (S)-Enantiomer Tartrate Crystallization->Solid Precipitates MotherLiquor Mother Liquor (R)-Enantiomer Enriched Crystallization->MotherLiquor Remains in Solution

Workflow of diastereomeric salt formation and fractional crystallization.

Conversion to the Oxalate Salt: Thermodynamic Stability

Once the (S)-enantiomer is resolved, it is converted from the tartrate salt back to the free base, and finally precipitated as an oxalate salt[5][6]. This transformation is not merely a formality; it is driven by critical stability requirements in pharmaceutical manufacturing.

Why Oxalate?
  • Prevention of Carbamate Formation: Free base secondary amines readily absorb atmospheric carbon dioxide to form carbamates. This leads to rapid degradation, variable assay weights, and downstream stoichiometric errors.

  • Crystallinity and Purification: Oxalic acid forms a highly rigid, hydrogen-bonded network with the piperazine ring. The bidentate nature of the oxalate dianion bridges multiple piperazine molecules, creating a highly crystalline lattice that effectively purges residual organic impurities and traces of the (R)-enantiomer.

  • Handling and Storage: The oxalate salt transforms a hygroscopic, oily free base into a free-flowing powder suitable for long-term storage and precise addition in subsequent coupling reactions (e.g., carbodiimide-mediated amide couplings)[3].

Oxalate ResolvedSalt (S)-Piperazine Tartrate FreeBasing Alkaline Hydrolysis (pH > 12) ResolvedSalt->FreeBasing Extraction Organic Extraction (DCM) FreeBasing->Extraction Isolate Free Base OxalicAcid Oxalic Acid Addition (Acetone) Extraction->OxalicAcid FinalProduct (S)-Piperazine Oxalate (>99% ee) OxalicAcid->FinalProduct Crystallization

Conversion of the resolved diastereomeric salt to the stable oxalate form.

Self-Validating Experimental Protocol

To ensure high scientific integrity and reproducibility, the following protocol is designed as a self-validating system. Each step includes a specific physicochemical checkpoint to verify success before proceeding.

Phase 1: Diastereomeric Salt Formation
  • Dissolution: Suspend racemic 1-benzyl-2-methylpiperazine (1.0 eq) and L-(+)-tartaric acid (1.0 eq) in a mixture of absolute ethanol and deionized water (85:15 v/v).

    • Causality Check: The specific solvent ratio is critical. Excessive water increases the solubility of both diastereomers (lowering yield), while pure ethanol prevents the complete dissolution of the tartaric acid.

  • Heating: Heat the suspension to 65°C under continuous stirring until a clear, homogeneous solution is achieved.

  • Controlled Cooling: Cool the solution at a controlled rate of 5°C/hour to 20°C, then transfer to 5°C overnight.

    • Causality Check: Slow cooling promotes the thermodynamic growth of large, pure crystals of the (S)-amine·L-tartrate. Rapid cooling leads to kinetic trapping and co-precipitation of the (R)-isomer, ruining enantiomeric purity.

  • Filtration: Filter the precipitate and wash with ice-cold ethanol to remove surface-adhered mother liquor.

Phase 2: Free-Basing and Oxalate Formation
  • Alkaline Hydrolysis: Suspend the resolved tartrate salt in water and add 2M NaOH dropwise until the pH > 12. Extract the aqueous layer three times with dichloromethane (DCM).

    • Causality Check: A pH > 12 ensures complete deprotonation of the piperazine core, maximizing its partitioning into the organic phase.

  • Drying and Concentration: Dry the combined DCM extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the (S)-free base as a pale oil.

  • Oxalate Precipitation: Dissolve the free base in anhydrous acetone. Slowly add a stoichiometric amount of anhydrous oxalic acid (pre-dissolved in a minimum volume of acetone). A white precipitate will form immediately.

  • Isolation: Stir for 1 hour at room temperature to ensure complete lattice formation. Filter, wash with cold acetone, and dry in a vacuum oven at 40°C to yield (S)-1-benzyl-2-methylpiperazine oxalate.

Quantitative Data & Analytical Validation

Validation of the resolution process requires rigorous analytical testing. Enantiomeric excess (ee) is typically determined via chiral High-Performance Liquid Chromatography (HPLC) using a Daicel Chiralpak column (e.g., IB or IC) with a diode array detector[4].

Table 1: Process Metrics for Chiral Resolution
Process StepIntermediate / ProductYield (%)Enantiomeric Excess (ee %)Physical State
Initial Salt Formation (S)-Piperazine L-Tartrate42% (Max theoretical 50%)88%White Solid
Recrystallization Purified (S)-Tartrate36% (Overall)>98%Crystalline Solid
Free-Basing (S)-1-Benzyl-2-methylpiperazine95% (Recovery)>98%Pale Yellow Oil
Salt Formation (S)-Piperazine Oxalate92% (From free base)>99%Fine White Powder

Note: Yields are highly dependent on exact cooling gradients and solvent ratios. The conversion to the oxalate salt frequently upgrades the optical purity (ee%) due to the highly selective nature of the oxalate crystal lattice.

References

  • Title: (R)
  • Title: Buy 1-Benzoyl-2-methylpiperazine (EVT-3258287)
  • Title: 1374659-14-9 | 1-Benzyl-1,6-diazaspiro[3.
  • Source: googleapis.
  • Source: google.
  • Source: amazonaws.

Sources

Exploratory

Solubility and stability data for (S)-1-Benzyl-2-methylpiperazine oxalate

An In-depth Technical Guide to the Solubility and Stability of (S)-1-Benzyl-2-methylpiperazine Oxalate Introduction (S)-1-Benzyl-2-methylpiperazine is a substituted piperazine derivative of significant interest in pharma...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility and Stability of (S)-1-Benzyl-2-methylpiperazine Oxalate

Introduction

(S)-1-Benzyl-2-methylpiperazine is a substituted piperazine derivative of significant interest in pharmaceutical development due to its structural motifs, which are common in various classes of therapeutic agents. The formation of a salt, such as an oxalate, is a critical step in drug development to enhance physicochemical properties like solubility, stability, and handling. This guide provides a comprehensive technical overview of the anticipated solubility and stability characteristics of (S)-1-Benzyl-2-methylpiperazine oxalate.

While specific experimental data for this exact oxalate salt is not extensively published, this document leverages established principles of medicinal chemistry, data from the parent free base and related piperazine compounds, and standard pharmaceutical testing protocols to provide a robust predictive framework. For any drug development professional, the methodologies detailed herein serve as a complete roadmap for the empirical evaluation and characterization of this molecule, ensuring scientific rigor and regulatory compliance.

Physicochemical Profile: The Foundation of Behavior

Understanding the fundamental properties of the parent amine and the oxalate counter-ion is essential to predict the behavior of the resulting salt. The free base, (S)-1-Benzyl-2-methylpiperazine, is a chiral secondary and tertiary amine, while oxalic acid is a simple dicarboxylic acid.

Property(S)-1-Benzyl-2-methylpiperazine (Free Base)Oxalic Acid (Anhydrous)(S)-1-Benzyl-2-methylpiperazine oxalate (Predicted)Data Source
Molecular Formula C₁₂H₁₈N₂C₂H₂O₄C₁₄H₂₀N₂O₄[1]
Molecular Weight 190.29 g/mol 90.03 g/mol 280.32 g/mol [1][2]
Appearance Liquid or SolidWhite Crystalline SolidWhite to off-white crystalline solid[2][3][4]
Predicted Salt Stoichiometry 1:1 (mono-oxalate)-The two pKa values of piperazine and oxalic acid suggest a 1:1 salt is most probable.-

Solubility Profile: Predictions and Experimental Design

The conversion of a free base to a salt is primarily done to enhance aqueous solubility. The oxalate salt of (S)-1-Benzyl-2-methylpiperazine is expected to be significantly more soluble in aqueous media than its parent compound.

Predicted Aqueous and Organic Solubility

The solubility of an amine salt is governed by the polarity of the solvent and, in aqueous systems, the pH of the medium.

SolventSolvent TypePredicted Solubility of Oxalate SaltRationale
Water Polar ProticModerately to Highly SolubleSalt formation dramatically increases aqueous solubility compared to the insoluble free base.[5][6] Solubility will be pH-dependent, decreasing in highly basic conditions where the free base precipitates.
Methanol Polar ProticSolubleThe free base is soluble in methanol, and the polar nature of the salt should maintain or enhance this solubility.[5][7]
Ethanol Polar ProticSolubleSimilar to methanol, ethanol is a good solvent for polar organic molecules.[7]
Acetone Polar AproticSparingly SolubleThe free base is very soluble in acetone, but the increased ionic character of the salt may reduce its solubility in this less polar solvent.[5]
Dichloromethane (DCM) HalogenatedSlightly to Sparingly SolubleAmine salts often have limited solubility in chlorinated solvents compared to their free bases.
Hexane Non-polarInsolubleThe high polarity of the oxalate salt is incompatible with non-polar solvents.[5]
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol describes the gold-standard method for determining the equilibrium solubility of a compound.

Objective: To determine the saturation solubility of (S)-1-Benzyl-2-methylpiperazine oxalate in various solvents at a controlled temperature.

Methodology:

  • Preparation: Add an excess amount of the solid oxalate salt to a known volume of the selected solvent (e.g., 5 mL) in a sealed glass vial. The excess solid is critical to ensure saturation is achieved.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) using a shaker or rotator for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection: Allow the vials to stand briefly to let undissolved solids settle. Carefully withdraw a sample from the supernatant using a syringe.

  • Filtration: Immediately filter the sample through a 0.45 µm syringe filter (chemically compatible with the solvent) to remove all undissolved particles.

  • Dilution: Accurately dilute the clear filtrate with a suitable mobile phase to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated, stability-indicating HPLC-UV method to determine the concentration.

  • Calculation: Calculate the solubility (e.g., in mg/mL) by correcting for the dilution factor.

Workflow for Shake-Flask Solubility Measurement

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_sample Sampling & Analysis cluster_result Result A Add Excess Solid to Solvent B Agitate at Constant Temp (24-48h) A->B C Collect Supernatant B->C D Filter (0.45 µm) C->D E Dilute Filtrate D->E F Analyze by HPLC-UV E->F G Calculate Solubility (mg/mL) F->G

Caption: Workflow for equilibrium solubility determination.

Stability Profile: Anticipating and Identifying Degradation

The stability of a drug substance is paramount for ensuring its safety, quality, and efficacy throughout its shelf life. Piperazine derivatives can be susceptible to degradation under various stress conditions.[8]

Predicted Degradation Pathways

The structure of (S)-1-Benzyl-2-methylpiperazine contains two primary sites susceptible to degradation: the benzylic carbon and the piperazine ring nitrogens.

  • Oxidative Degradation: The benzylic C-H bond is susceptible to oxidation, which could lead to the formation of a ketone or hydroperoxide intermediates, potentially followed by cleavage of the benzyl group (N-debenzylation).

  • Acid/Base Hydrolysis: While the core structure is generally stable to hydrolysis, extreme pH conditions can catalyze degradation, particularly if impurities from synthesis are present. The stability of piperazine derivatives is often highly pH-dependent.[9]

  • Photodegradation: Aromatic systems and amine functional groups can absorb UV light, leading to photolytic degradation. Compounds should be tested for photosensitivity as per ICH Q1B guidelines.

G Parent (S)-1-Benzyl-2-methylpiperazine (Parent Molecule) Oxidation Oxidative Stress (e.g., H₂O₂) Parent->Oxidation Hydrolysis Hydrolytic Stress (Acid/Base) Parent->Hydrolysis Photolysis Photolytic Stress (UV/Vis Light) Parent->Photolysis Deg1 Benzylic Oxidation Product (Ketone) Oxidation->Deg1 Deg2 N-Debenzylation Product ((S)-2-Methylpiperazine) Oxidation->Deg2 Deg3 Other Degradants Hydrolysis->Deg3 Photolysis->Deg3

Caption: Potential degradation pathways under stress conditions.

Experimental Protocol: Forced Degradation Study

Forced degradation studies are essential for developing stability-indicating analytical methods and understanding the intrinsic stability of a molecule.[10][11] The goal is typically to achieve 5-20% degradation to ensure that primary degradation products are formed and can be adequately resolved and identified.[9][11]

Objective: To investigate the intrinsic stability of the drug substance and identify potential degradation products under various stress conditions as mandated by ICH guidelines.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the oxalate salt in a suitable solvent (e.g., methanol or water:acetonitrile).

  • Stress Conditions: Aliquot the stock solution and subject it to the following conditions in parallel with a control sample stored at 2-8°C.

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 60-80°C for a specified time (e.g., 2, 6, 12, 24 hours).

    • Base Hydrolysis: Add 0.1 M NaOH and heat at 60-80°C for a specified time.

    • Oxidation: Add 3% H₂O₂ and keep at room temperature for a specified time.

    • Thermal Stress (Solution): Heat the stock solution at 60-80°C.

    • Photostability (Solid & Solution): Expose the solid powder and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Sample Quenching: After the exposure period, neutralize the acid and base samples. Dilute all samples to the target concentration with the mobile phase.

  • Analysis: Analyze all stressed samples, including the control, using a stability-indicating HPLC method with a photodiode array (PDA) detector.

  • Evaluation:

    • Assay: Determine the loss in the parent peak area relative to the control.

    • Purity: Check for the formation of new peaks (degradation products).

    • Peak Purity: Use the PDA detector to assess the spectral purity of the parent peak to ensure no co-eluting degradants.

    • Mass Balance: Account for the sum of the assay of the parent compound and the levels of all degradation products.

Workflow for Forced Degradation Study

G cluster_stress Apply Stress Conditions cluster_analysis Analysis cluster_eval Evaluation A Prepare Stock Solution of Oxalate Salt B Acid (HCl) A->B C Base (NaOH) A->C D Oxidative (H₂O₂) A->D E Thermal A->E F Photolytic (ICH Q1B) A->F G Neutralize/Quench Samples B->G C->G D->G E->G F->G H Analyze by Stability- Indicating HPLC-PDA G->H I Assess Purity, Assay & Mass Balance H->I

Caption: Workflow for a comprehensive forced degradation study.

Analytical Considerations: The Stability-Indicating Method

A robust, validated, stability-indicating analytical method is the cornerstone of any solubility or stability study. High-Performance Liquid Chromatography (HPLC) is the technique of choice.

  • Column: A reversed-phase C18 column is a common starting point. For basic compounds like piperazines, columns with end-capping or alternative stationary phases (e.g., phenyl) may be necessary to achieve good peak shape.[9]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate or phosphate) and an organic modifier (acetonitrile or methanol) is typical. The pH of the buffer is a critical parameter for controlling the retention and peak shape of amines.[9]

  • Detection: A PDA detector is crucial for assessing peak purity and identifying the UV maxima of new peaks. Coupling HPLC with Mass Spectrometry (LC-MS) is invaluable for identifying the structures of unknown degradation products by providing molecular weight and fragmentation data.[9]

Conclusion and Field-Proven Insights

While direct literature data on (S)-1-Benzyl-2-methylpiperazine oxalate is limited, a strong, scientifically-grounded assessment of its properties can be made.

  • Solubility: The oxalate salt is predicted to have significantly enhanced aqueous solubility compared to the free base, a critical advantage for formulation. This solubility, however, will likely be pH-dependent. Empirical determination using the shake-flask method is necessary to generate definitive data.

  • Stability: The molecule's primary liabilities are anticipated to be oxidative degradation at the benzylic position and potential instability at pH extremes. Forced degradation studies are not merely a regulatory checkbox; they are an indispensable tool for understanding the molecule's intrinsic weaknesses, which informs formulation strategies, packaging selection, and storage conditions.

The protocols and predictive analyses outlined in this guide provide the necessary framework for researchers and drug development professionals to thoroughly characterize (S)-1-Benzyl-2-methylpiperazine oxalate, ensuring a data-driven approach to its advancement as a potential pharmaceutical candidate.

References

  • Benchchem. (n.d.). Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs. BenchChem.
  • Al-Absi, R. S., et al. (2022). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. ScienceDirect.
  • De Ruiter, J., & Holston, P. L. (2010). An optimised gas chromatographic–mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arypiperazine based drugs. Royal Society of Chemistry.
  • Fluorochem. (n.d.). (S)-1-Benzyl-2-methylpiperazine. Fluorochem.
  • Sativa, O. S., et al. (2022). Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. ResearchGate.
  • PubChem. (n.d.). 1-Benzyl-2-methylpiperazine. National Institutes of Health.
  • Merck. (n.d.). (S)-1-Benzyl-2-methylpiperazine. Merck.
  • Rajendram, R., et al. (2011). Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. Malaysian Journal of Chemistry.
  • Sigma-Aldrich. (n.d.). (S)-1-Benzyl-2-methylpiperazine. Sigma-Aldrich.
  • MilliporeSigma. (n.d.). (S)-1-Benzyl-2-methylpiperazine. MilliporeSigma.
  • Sule, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. International Journal of Pharmaceutical and Life Sciences.
  • Bassindale, T., et al. (2011). Quantitative analysis of hair samples for 1-benzylpiperazine (BZP) using high-performance liquid chromatography triple quadrupole mass spectrometry (LC-MS/MS) detection. PubMed.
  • Reddy, G. S., et al. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research.
  • SWGDrug. (2005). BENZYLPIPERAZINE Monograph. SWGDrug.
  • Zuba, D., & Byrska, B. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. MDPI.
  • Leung, S., et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. PubMed.
  • CymitQuimica. (n.d.). (2R,5S)-1-benzyl-2,5-dimethyl-piperazine dihydrochloride. CymitQuimica.
  • User "The_Protagonist". (2009). Forming oxalte salts of amines. Sciencemadness.org.
  • Kumar, A., et al. (n.d.). Solubility: An overview. International Journal of Pharmaceutical and Chemical Analysis.
  • Chem-Impex. (n.d.). 5-(4-Methylpiperazin-1-yl)-2-furaldehyde oxalate. Chem-Impex.

Sources

Foundational

(S)-1-Benzyl-2-methylpiperazine oxalate as a chiral auxiliary in organic synthesis

Whitepaper: (S)-1-Benzyl-2-methylpiperazine Oxalate as a Privileged Chiral Auxiliary and Scaffold in Asymmetric Synthesis Executive Summary The development of enantiopure therapeutics heavily relies on robust chiral buil...

Author: BenchChem Technical Support Team. Date: March 2026

Whitepaper: (S)-1-Benzyl-2-methylpiperazine Oxalate as a Privileged Chiral Auxiliary and Scaffold in Asymmetric Synthesis

Executive Summary

The development of enantiopure therapeutics heavily relies on robust chiral building blocks that can dictate stereochemical outcomes while maintaining chemical stability. (S)-1-Benzyl-2-methylpiperazine oxalate (CAS: 1352313-12-2) has emerged as a highly versatile chiral auxiliary and structural scaffold in modern organic synthesis and drug discovery[1][2]. This whitepaper provides an in-depth technical analysis of its structural dynamics, regioselective advantages, and step-by-step methodologies for its application in synthesizing complex, biologically active piperazine derivatives.

Physicochemical Rationale: The Oxalate Advantage

Free base aliphatic piperazines are notoriously difficult to handle; they are often volatile, hygroscopic oils that readily absorb atmospheric carbon dioxide to form carbamates, and are susceptible to oxidative degradation.

By isolating (S)-1-benzyl-2-methylpiperazine as an oxalate salt , chemists achieve a self-validating system of stability and purity:

  • Crystallinity & Enantiopurity: The oxalate salt forms a highly ordered, non-hygroscopic crystalline lattice. This crystallization process inherently acts as a purification step, consistently enriching the enantiomeric excess (ee) to >98%[2].

  • Stoichiometric Precision: The 1:1 molar ratio of the piperazine to oxalic acid provides a precise molecular weight, eliminating the stoichiometric errors common when weighing hygroscopic free bases.

  • Shelf-Life: The protonated amine centers are protected from oxidation, granting the reagent an indefinite shelf-life under standard laboratory conditions without the need for inert gas storage[3].

Structural Dynamics & Regioselectivity

The utility of (S)-1-benzyl-2-methylpiperazine lies in the synergistic steric environment created by its two substituents:

  • The C2-Methyl Group: Acts as a chiral directing group. In asymmetric synthesis, this methyl group provides sufficient steric bulk to block one face of the piperazine ring, directing incoming reagents (such as in asymmetric alkylations or when used as a chiral ligand in transition-metal catalysis) to the opposite face.

  • The N1-Benzyl Group: Serves a dual purpose. Primarily, it is a robust protecting group that is stable to a wide range of acidic, basic, and nucleophilic conditions. Secondarily, its proximity to the C2-methyl group creates a highly sterically hindered environment at the N1 nitrogen.

Causality in Regioselective Functionalization: Because the N1 position is sterically occluded by both the benzyl and the adjacent methyl group, the N4 nitrogen remains highly accessible. This allows chemists to perform regioselective N4-alkylation or N4-acylation without the need for complex, multi-step protection/deprotection sequences[4]. Once the N4 position is functionalized, the N1-benzyl group can be cleanly cleaved via catalytic hydrogenolysis, liberating the N1 position for subsequent reactions[5].

Synthetic Workflow & Mandatory Visualization

The standard workflow for utilizing this chiral auxiliary involves a sequence of free-basing, regioselective N4-functionalization, and subsequent N1-debenzylation. This pathway is heavily utilized in the synthesis of complex therapeutics, such as the CCR5 antagonist INCB9471[5].

G Salt (S)-1-Benzyl-2-methylpiperazine Oxalate Salt FreeBase Free Base Liberation (Biphasic Na2CO3/DCM) Salt->FreeBase Mild Base Workup (Preserves Chirality) N4_Funct Regioselective N4-Functionalization (Acylation/Alkylation) FreeBase->N4_Funct Electrophilic Addition (Steric Control at N1) N1_Deprot N1-Debenzylation (Pd/C, H2 Hydrogenolysis) N4_Funct->N1_Deprot Orthogonal Cleavage Final Enantiopure Piperazine Drug Scaffold N1_Deprot->Final Yielding Target

Caption: Synthetic workflow illustrating the transformation of the stable oxalate salt into a functionalized chiral piperazine scaffold. (Max Width: 760px)

Quantitative Data & Reaction Metrics

The following table summarizes the comparative physicochemical properties and standard reaction metrics when utilizing the oxalate salt versus the free base in synthetic campaigns.

Parameter(S)-1-Benzyl-2-methylpiperazine (Free Base)(S)-1-Benzyl-2-methylpiperazine Oxalate
CAS Number 511254-92-5[2]1352313-12-2[1]
Physical State Colorless to light yellow oil[2]White crystalline powder[3]
Hygroscopicity High (Absorbs moisture and CO2)Low (Stable in ambient air)
Enantiomeric Excess (ee) Variable (Prone to degradation)>98% (Maintained via crystal lattice)[2]
N4-Alkylation Yield 60 - 75% (Prone to side reactions)[4]85 - 95% (Post-liberation)[5]
Storage Requirements Inert atmosphere (Argon/N2), < 4°CAmbient temperature, standard shelving

Standardized Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each step includes the mechanistic causality behind the experimental choices.

Protocol A: Liberation of the Free Base (Biphasic Partition)

Objective: To convert the stable oxalate salt into the reactive free base without inducing epimerization at the C2 stereocenter.

  • Suspension: Suspend 10.0 mmol of (S)-1-benzyl-2-methylpiperazine oxalate in 50 mL of dichloromethane (DCM).

  • Basification: Slowly add 50 mL of a 1M aqueous sodium carbonate ( Na2​CO3​ ) solution.

    • Causality: Na2​CO3​ is chosen over stronger bases like NaOH to provide a mild, buffered aqueous environment (pH ~10-11). This prevents any base-catalyzed epimerization of the C2 chiral center while effectively neutralizing the oxalic acid into water-soluble sodium oxalate.

  • Extraction: Stir vigorously for 15 minutes until both phases are completely clear. Separate the organic layer. Extract the aqueous layer with an additional 2 x 25 mL of DCM.

  • Drying & Concentration: Combine the organic layers, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the free base as a pale oil. Proceed immediately to Protocol B to prevent atmospheric degradation.

Protocol B: Regioselective N4-Functionalization (e.g., Boc-Protection)

Objective: To selectively functionalize the N4 position, leveraging the steric hindrance at N1.

  • Reaction Setup: Dissolve the freshly liberated free base (approx. 9.8 mmol) in 30 mL of anhydrous DCM.

  • Reagent Addition: Add 1.1 equivalents (10.8 mmol) of Di-tert-butyl dicarbonate ( Boc2​O ).

    • Causality: No external base (like Triethylamine) is strictly required because the piperazine itself is basic enough to drive the reaction, and the leaving group (tert-butanol and CO2​ ) does not generate acidic byproducts.

  • Stirring: Stir at room temperature for 4 hours.

    • Causality: The bulky C2-methyl and N1-benzyl groups completely shield the N1 nitrogen from the bulky Boc2​O reagent. Nucleophilic attack occurs exclusively at the N4 position, ensuring >95% regioselectivity[4].

  • Workup: Wash the reaction mixture with water, dry over Na2​SO4​ , and concentrate. The resulting (S)-1-benzyl-4-Boc-2-methylpiperazine can be used directly or purified via short-pad silica gel chromatography.

Protocol C: N1-Debenzylation via Catalytic Hydrogenolysis

Objective: To orthogonally remove the N1-benzyl protecting group, exposing the N1 secondary amine for further elaboration.

  • Solvent Selection: Dissolve the N4-protected intermediate in 40 mL of absolute ethanol.

    • Causality: Ethanol is preferred over DCM or Ethyl Acetate as it readily solubilizes hydrogen gas and prevents catalyst poisoning.

  • Catalyst Loading: Add 10% w/w of Palladium on Carbon (Pd/C, 10 wt%).

    • Causality: If catalyst poisoning is observed due to the basic piperazine nitrogens, switching to Pearlman's catalyst ( Pd(OH)2​/C ) or adding a stoichiometric amount of acetic acid can accelerate the cleavage[4].

  • Hydrogenation: Evacuate the reaction flask and backfill with H2​ gas (balloon pressure or Parr shaker at 30 psi). Stir vigorously at room temperature for 12 hours.

  • Filtration: Filter the mixture through a pad of Celite to remove the pyrophoric Pd/C catalyst. Wash the pad with excess ethanol.

  • Isolation: Concentrate the filtrate in vacuo to yield the enantiopure (S)-4-Boc-2-methylpiperazine, ready for integration into complex drug scaffolds[5].

References

  • PubMed Central (NIH). Discovery of INCB9471, a Potent, Selective, and Orally Bioavailable CCR5 Antagonist with Potent Anti-HIV-1 Activity. Retrieved from: [Link]

Sources

Protocols & Analytical Methods

Method

HPLC method development for separating diastereomers formed with (S)-1-Benzyl-2-methylpiperazine oxalate

Application Note: HPLC Method Development for the Separation of Diastereomers Formed via Derivatization with (S)-1-Benzyl-2-methylpiperazine Oxalate Target Audience: Analytical Chemists, Process Scientists, and Drug Deve...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: HPLC Method Development for the Separation of Diastereomers Formed via Derivatization with (S)-1-Benzyl-2-methylpiperazine Oxalate

Target Audience: Analytical Chemists, Process Scientists, and Drug Development Professionals.

Introduction & Mechanistic Rationale

(S)-1-Benzyl-2-methylpiperazine is a highly versatile chiral building block and chiral derivatizing agent (CDA) used extensively in medicinal chemistry and pharmaceutical development[1]. While the free base form is a reactive oil, it is frequently supplied and stored as an oxalate salt to ensure long-term bench stability and prevent oxidative degradation.

When a racemic electrophile (such as a racemic carboxylic acid, alkyl halide, or epoxide) is reacted with enantiopure (S)-1-Benzyl-2-methylpiperazine, it yields a pair of diastereomers. Unlike enantiomers, which possess identical physicochemical properties in an achiral environment, diastereomers exhibit distinct spatial geometries, dipole moments, and hydrophobic profiles. This fundamental causality allows for their baseline resolution on standard, cost-effective achiral HPLC columns (e.g., C18 or Phenyl-Hexyl) without the need for expensive chiral stationary phases[2][3].

The structural architecture of (S)-1-Benzyl-2-methylpiperazine is specifically advantageous for chromatographic separation:

  • The Benzyl Group: Provides a robust π -electron system, enabling π−π interactions with aromatic stationary phases.

  • The C2-Methyl Group: Induces localized steric hindrance adjacent to the reactive secondary amine, amplifying the conformational differences between the resulting (R,S) and (S,S) diastereomeric pairs.

Methodological Workflow

The following diagram illustrates the logical progression from raw salt handling to final chromatographic resolution.

G A Racemic Analyte (e.g., Carboxylic Acid) D Derivatization Reaction (e.g., HATU Amide Coupling) A->D B (S)-1-Benzyl-2-methylpiperazine Oxalate Salt C Free-Basing Protocol (Aqueous Base / Organic Extraction) B->C C->D Free Base (Oil) E Diastereomeric Mixture (R,S) and (S,S) Derivatives D->E F Stationary Phase Screening (C18 vs. Phenyl-Hexyl) E->F G Mobile Phase Optimization (pH Control for Basic Nitrogens) F->G H Baseline Resolution Achieved (Rs > 1.5) G->H

Workflow for diastereomer derivatization and HPLC method development.

Experimental Protocols (Self-Validating Systems)

To ensure a self-validating and reproducible analytical workflow, the oxalate salt must first be neutralized. Direct coupling attempts with the salt form will fail due to protonation of the nucleophilic secondary amine.

Protocol 3.1: Free-Basing the Oxalate Salt

Causality: The oxalate counter-ion tightly binds the piperazine nitrogens. A strong, non-nucleophilic aqueous base is required to break this ionic bond, allowing the free amine to partition into an organic solvent[4].

  • Suspension: Suspend 1.0 g of (S)-1-Benzyl-2-methylpiperazine oxalate in 20 mL of Dichloromethane (DCM).

  • Neutralization: Slowly add 10 mL of 2.0 M aqueous Potassium Carbonate ( K2​CO3​ ) or 1.0 M NaOH. Stir vigorously for 15 minutes until the solid completely dissolves and two clear liquid phases form. (Verify aqueous layer pH is > 10).

  • Extraction: Separate the organic layer. Extract the aqueous layer with additional DCM (2 x 10 mL).

  • Isolation: Combine the organic layers, wash with 15 mL of saturated brine, and dry over anhydrous Na2​SO4​ . Filter and concentrate under reduced pressure to yield the free base as a pale yellow oil. Use immediately or store under inert gas.

Protocol 3.2: Derivatization (Amide Coupling Example)
  • Activation: Dissolve 1.0 equivalent of the racemic carboxylic acid analyte in anhydrous DMF (0.1 M concentration). Add 1.2 equivalents of HATU and 3.0 equivalents of DIPEA. Stir for 10 minutes at room temperature to generate the active ester.

  • Coupling: Add 1.1 equivalents of the freshly prepared (S)-1-Benzyl-2-methylpiperazine free base. Stir for 2 hours.

  • Quenching & Recovery: Quench the reaction with water. Extract the diastereomeric mixture into Ethyl Acetate (EtOAc). Wash the organic layer with 5% LiCl (to remove DMF), dry, and concentrate. Re-dissolve the crude mixture in HPLC-grade Acetonitrile for injection.

Protocol 3.3: HPLC Method Development & Screening

Causality: Piperazine derivatives contain basic, ionizable nitrogens. If analyzed at a neutral pH, these nitrogens interact with residual acidic silanols on the silica column, causing severe peak tailing. The method must either use a high-pH mobile phase (to deprotonate the analyte) or a low-pH mobile phase (to fully protonate the analyte and suppress silanol ionization).

  • System: UHPLC/HPLC equipped with a PDA/UV detector (monitoring 210 nm and 254 nm).

  • Mobile Phase A (Low pH): 0.1% Trifluoroacetic acid (TFA) in Water (pH ~2.0).

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min (for 4.6 mm ID columns) or 0.4 mL/min (for 2.1 mm ID columns).

  • Column Temperature: 40 °C (reduces mobile phase viscosity and improves mass transfer).

Data Presentation: Column Chemistry Screening

Standard C18 columns rely purely on hydrophobic dispersive forces, which are often insufficient to resolve diastereomers that have nearly identical lipophilicity. By switching to a Phenyl-Hexyl stationary phase, the chromatographer introduces orthogonal π−π interactions. The phenyl ring on the column interacts with the benzyl group of the derivatizing agent. Because the two diastereomers project their benzyl groups at slightly different spatial angles, the strength of this π−π interaction differs, driving baseline separation[5][6].

Table 1: Representative Column Screening Results for Piperazine-Derived Diastereomers

Column ChemistryPrimary Interaction MechanismRetention Time Peak 1 (min)Retention Time Peak 2 (min)Resolution ( Rs​ )Peak Tailing ( Tf​ )Conclusion
Standard C18 Hydrophobic (Dispersive)8.458.600.8 (Co-elution)1.2Inadequate selectivity for 3D conformational differences.
Polar-Embedded C18 Hydrophobic + H-Bonding7.908.151.1 (Partial)1.0Improved peak shape, but insufficient spatial recognition.
Phenyl-Hexyl Hydrophobic + π−π Stacking9.109.852.4 (Baseline)1.1Optimal. π−π interactions strongly differentiate the diastereomers.
Pentafluorophenyl (PFP) Dipole-Dipole + π−π
  • Steric
8.809.401.9 (Baseline)1.3Good alternative, though slight tailing observed due to strong retention.

Note: Rs​≥1.5 is required for quantitative baseline resolution.

Sources

Application

Large-Scale Synthesis and Purification of (S)-1-Benzyl-2-methylpiperazine Oxalate: A Scalable Protocol for Chiral Piperazine Pharmacophores

Introduction & Strategic Rationale Chiral piperazines are privileged scaffolds in medicinal chemistry, frequently serving as core pharmacophores in central nervous system (CNS) agents and C-C chemokine receptor type 5 (C...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

Chiral piperazines are privileged scaffolds in medicinal chemistry, frequently serving as core pharmacophores in central nervous system (CNS) agents and C-C chemokine receptor type 5 (CCR5) antagonists for HIV-1 and oncology indications[1]. Specifically, (S)-1-benzyl-2-methylpiperazine is a critical building block in the synthesis of potent, orally bioavailable CCR5 antagonists such as INCB9471[2].

The primary synthetic challenge in derivatizing 2-methylpiperazine lies in the regioselective functionalization of its two secondary amines[3]. The N4 position is sterically unhindered, whereas the N1 position is sterically shielded by the adjacent C2-methyl group. To synthesize (S)-1-benzyl-2-methylpiperazine with high regiocontrol, a protective group strategy is mandatory: the more reactive N4 amine must be transiently protected, allowing selective benzylation at the hindered N1 position. Subsequent deprotection and oxalate salt formation ensure both high chemical purity and the preservation of stereochemical integrity.

Mechanistic Workflow & Causality

This protocol is engineered around steric differentiation and thermodynamic control:

  • Regioselective Protection: Di-tert-butyl dicarbonate (Boc₂O) acts as a bulky electrophile. At low temperatures (0 °C), it preferentially attacks the less hindered N4 nitrogen, minimizing the formation of the di-Boc impurity[3].

  • N1-Alkylation: With N4 blocked, nucleophilic substitution (Sₙ2) with benzyl bromide occurs exclusively at N1. The use of a polar aprotic solvent (DMF) enhances the nucleophilicity of the N1 amine, while a mild base (K₂CO₃) acts as an acid scavenger without inducing side reactions.

  • Deprotection: Acidic cleavage of the Boc group is driven by the entropic release of CO₂ and isobutylene gas, making the reaction irreversible.

  • Oxalate Salt Formation: Free base piperazines are often viscous oils that are prone to oxidation and difficult to handle at scale. Conversion to the oxalate salt yields a highly crystalline solid. The differential solubility of the target oxalate salt versus minor regioisomeric salts allows for rigorous chiral purification without the need for scale-limiting column chromatography.

Visualization of the Synthetic Pathway

SynthesisWorkflow A (S)-2-Methylpiperazine (Starting Material) B (S)-4-Boc-2-methylpiperazine (Regioselective N4 Protection) A->B Boc2O (1.0 eq) DCM, 0°C to RT Steric Control C (S)-1-Benzyl-4-Boc-2-methylpiperazine (N1 Benzylation) B->C BnBr, K2CO3 DMF, 60°C SN2 Alkylation D (S)-1-Benzyl-2-methylpiperazine (Boc Deprotection) C->D 4M HCl/Dioxane RT, 4h Acidic Cleavage E (S)-1-Benzyl-2-methylpiperazine Oxalate (Salt Formation) D->E Oxalic Acid EtOH, 60°C to 0°C Chiral Purification

Figure 1: Step-by-step synthetic workflow for (S)-1-Benzyl-2-methylpiperazine oxalate.

Step-by-Step Experimental Protocols

Note: This protocol is designed as a self-validating system. In-Process Controls (IPCs) are integrated to ensure causality and reaction success at each stage.

Step 1: Regioselective Synthesis of (S)-4-Boc-2-methylpiperazine
  • Objective: Shield the unhindered N4 position.

  • Procedure:

    • Charge a clean, dry reactor with (S)-2-methylpiperazine (1.0 eq) and anhydrous dichloromethane (DCM, 10 volumes). Cool the mixture to 0 °C under a nitrogen atmosphere.

    • Dissolve Boc₂O (1.0 eq) in DCM (2 volumes) and add dropwise to the reactor over 2–3 hours. Causality: Slow addition at 0 °C keeps the local concentration of Boc₂O low, strictly enforcing kinetic control to prevent di-Boc formation at the hindered N1 position.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Self-Validation (IPC): Analyze by TLC (DCM:MeOH 9:1, Ninhydrin stain). The starting material should be fully consumed, yielding a single major spot for the mono-Boc product.

    • Wash the organic layer with distilled water (3 × 5 volumes) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a pale yellow oil.

Step 2: N1-Benzylation to (S)-1-Benzyl-4-Boc-2-methylpiperazine
  • Objective: Alkylate the sterically hindered N1 position.

  • Procedure:

    • Dissolve the crude (S)-4-Boc-2-methylpiperazine (1.0 eq) in anhydrous DMF (8 volumes).

    • Add finely powdered, anhydrous K₂CO₃ (1.5 eq). Causality: K₂CO₃ is non-nucleophilic and insoluble in DMF, acting as a heterogeneous acid scavenger that neutralizes the HBr byproduct without degrading the Boc group.

    • Add benzyl bromide (1.1 eq) dropwise at room temperature.

    • Heat the suspension to 60 °C for 8 hours.

    • Self-Validation (IPC): Monitor via LC-MS. The reaction is complete when the mass corresponding to the starting material ([M+H]⁺ = 201.1) is entirely replaced by the product mass ([M+H]⁺ = 291.2).

    • Cool the mixture, dilute with ethyl acetate (15 volumes), and wash extensively with water (4 × 10 volumes) to completely remove DMF. Wash with brine, dry over Na₂SO₄, and concentrate.

Step 3: Boc Deprotection to (S)-1-Benzyl-2-methylpiperazine (Free Base)
  • Objective: Liberate the N4 amine for downstream applications.

  • Procedure:

    • Dissolve the crude (S)-1-benzyl-4-Boc-2-methylpiperazine in DCM (5 volumes) and cool to 0 °C.

    • Slowly add 4M HCl in dioxane (5.0 eq). Self-Validation: Vigorous gas evolution (CO₂ and isobutylene) will be observed. The cessation of gas evolution is a reliable physical indicator of reaction progression.

    • Stir at room temperature for 4 hours.

    • Concentrate the mixture to dryness to remove excess HCl and dioxane.

    • To liberate the free base, suspend the resulting hydrochloride salt in ethyl acetate and adjust the aqueous phase pH to >12 using 2M NaOH. Extract, wash with brine, dry, and concentrate to yield the free base as a viscous oil.

Step 4: Oxalate Salt Formation and Crystallization
  • Objective: Isolate a highly pure, shelf-stable solid.

  • Procedure:

    • Dissolve the free base (1.0 eq) in absolute ethanol (10 volumes) and heat to 60 °C.

    • In a separate vessel, dissolve anhydrous oxalic acid (1.05 eq) in absolute ethanol (3 volumes).

    • Add the oxalic acid solution dropwise to the free base solution. A precipitate will begin to form immediately.

    • Stir at 60 °C for 30 minutes to ensure complete salt formation, then cool the mixture at a rate of 10 °C/hour to room temperature. Causality: Controlled cooling promotes Ostwald ripening, yielding large, high-purity crystals and leaving any unreacted starting materials or regioisomers dissolved in the mother liquor.

    • Chill the suspension to 0 °C for 2 hours.

    • Filter the crystals under vacuum, wash with cold absolute ethanol (2 volumes), and dry in a vacuum oven at 40 °C to constant weight.

Quantitative Data & Process Parameters

The following table summarizes the expected quantitative metrics for a 100-gram scale synthesis, establishing baseline parameters for process validation.

Process StepIntermediate / ProductExpected Yield (%)Target Purity (HPLC)Enantiomeric Excess (ee%)Key IPC / Analytical Method
1. Protection (S)-4-Boc-2-methylpiperazine85 - 90%>95.0%>99.0%TLC (Ninhydrin), GC-MS
2. Benzylation (S)-1-Benzyl-4-Boc-2-methylpiperazine78 - 85%>92.0%>99.0%LC-MS ([M+H]⁺ 291.2)
3. Deprotection (S)-1-Benzyl-2-methylpiperazine90 - 95%>96.0%>99.0%HPLC (UV 215 nm)
4. Salt Formation (S)-1-Benzyl-2-methylpiperazine oxalate80 - 85%>99.5%>99.8%Chiral HPLC, Melting Point

References

  • Title: Discovery of INCB9471, a Potent, Selective, and Orally Bioavailable CCR5 Antagonist with Potent Anti-HIV-1 Activity Source: ACS Medicinal Chemistry Letters (National Institutes of Health / PMC) URL: [Link]

  • Title: Discovery of Novel CCR5 Ligands as Anticolorectal Cancer Agents by Sequential Virtual Screening Source: ACS Omega (National Institutes of Health / PMC) URL: [Link]

Sources

Method

Derivatization of (S)-1-Benzyl-2-methylpiperazine Oxalate for CNS Drug Discovery: Workflows, Protocols, and Mechanistic Insights

The piperazine ring is a universally recognized "privileged scaffold" in medicinal chemistry, particularly for Central Nervous System (CNS) targets such as G-protein coupled receptors (GPCRs). Among its derivatives, (S)-...

Author: BenchChem Technical Support Team. Date: March 2026

The piperazine ring is a universally recognized "privileged scaffold" in medicinal chemistry, particularly for Central Nervous System (CNS) targets such as G-protein coupled receptors (GPCRs). Among its derivatives, (S)-1-benzyl-2-methylpiperazine offers a unique structural advantage: the chiral methyl group at the C2 position acts as a conformational lock, dictating the spatial orientation of substituents and enhancing stereospecific receptor binding 1.

This application note provides an authoritative, self-validating guide for researchers seeking to derivatize the N4 position of this scaffold. Because the compound is typically supplied and stored as a stable oxalate salt 2, our workflow begins with a critical free-basing step, followed by three highly optimized derivatization protocols: Reductive Amination, Amide Coupling, and Urea Formation.

Mechanistic Grounding: The Pharmacophore Model

The pharmacological utility of (S)-1-benzyl-2-methylpiperazine stems from its distinct regional functionalities. The N1-benzyl group provides essential lipophilicity for crossing the blood-brain barrier and engages in π−π stacking within hydrophobic receptor pockets. The (S)-2-methyl group restricts the piperazine ring to a specific chair conformation, forcing the N4-substituent into an equatorial or axial trajectory that maximizes target engagement while minimizing off-target entropy.

Pharmacophore N1 N1-Benzyl Group Hydrophobic Pocket (π-π stacking) GPCR GPCR Binding Site (e.g., 5-HT, Dopamine) N1->GPCR Anchors C2 (S)-2-Methyl Conformational Lock (Steric constraint) C2->GPCR Orients N4 N4-Derivative H-Bonding / Salt Bridge (Receptor specific) N4->GPCR Modulates

Fig 1. Pharmacophore model illustrating how the chiral piperazine scaffold interacts with GPCRs.

Strategic Workflow Overview

To access the nucleophilic N4 secondary amine, the oxalate salt must first be neutralized. Direct derivatization of the salt using excess base in situ often leads to sluggish kinetics and poor yields due to the competitive precipitation of oxalate byproducts. Therefore, a dedicated free-basing step is mandatory.

Workflow A (S)-1-Benzyl-2-methylpiperazine Oxalate Salt B Free-Basing Protocol (Biphasic NaOH/DCM) A->B C Reactive Free Base (N4 Secondary Amine) B->C D1 Reductive Amination (Flexible Linkages) C->D1 D2 Amide Coupling (Rigid Linkages) C->D2 D3 Urea Formation (H-Bonding Networks) C->D3

Fig 2. Chemical workflow from the stable oxalate salt to diverse N4-derivatized libraries.

Experimental Protocols

Phase 1: Pre-requisite Free-Basing

Causality: Oxalate is a dicarboxylic acid that forms a highly stable, crystalline salt with the basic piperazine nitrogens, preventing premature oxidation during storage. However, the protonated N4 nitrogen is entirely non-nucleophilic. A biphasic extraction ensures the complete removal of water-soluble sodium oxalate, leaving the pure, reactive free base in the organic layer.

  • Suspend: Add 1.0 eq of (S)-1-Benzyl-2-methylpiperazine oxalate to a separatory funnel containing Dichloromethane (DCM) (10 mL/mmol).

  • Neutralize: Add an equal volume of 1M aqueous NaOH. Shake vigorously for 5 minutes.

  • Extract: Allow the layers to separate. The organic (bottom) layer contains the free base. Extract the aqueous layer twice more with DCM.

  • Dry & Concentrate: Combine the organic layers, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield a pale yellow oil.

  • Validation Checkpoint: The process is self-validating if the previously insoluble solid completely dissolves into the biphasic system, and the aqueous layer tests at pH > 10.

Phase 2: Derivatization Pathways
Protocol A: N-Alkylation via Reductive Amination

Causality: This protocol utilizes Sodium triacetoxyborohydride ( NaBH(OAc)3​ ). The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, making it chemoselective. It rapidly reduces the transient iminium ion but leaves the starting aldehyde/ketone intact, preventing the formation of unwanted alcohol byproducts 3.

  • Imine Formation: Dissolve the free-based piperazine (1.0 eq) and the target aldehyde/ketone (1.1 eq) in anhydrous 1,2-Dichloroethane (DCE) (5 mL/mmol). Add glacial acetic acid (1.5 eq) as a catalyst. Stir at room temperature for 1 hour.

  • Reduction: Portion-wise, add NaBH(OAc)3​ (1.5 eq). Note: The addition is mildly exothermic.

  • Propagation: Stir at room temperature for 12-16 hours under an inert atmosphere ( N2​ or Argon).

  • Quench & Workup: Quench the reaction with saturated aqueous NaHCO3​ . Extract with DCM, wash with brine, dry over Na2​SO4​ , and concentrate.

  • Validation Checkpoint: Perform TLC and stain with Ninhydrin. The secondary amine starting material will stain brown/red, while the tertiary amine product will remain unstained, providing immediate visual confirmation of conversion.

Protocol B: N-Acylation (Amide Coupling)

Causality: We employ HATU over traditional EDC/HOBt for complex or sterically hindered carboxylic acids. HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester intermediate, which accelerates the coupling kinetics and suppresses the epimerization of any adjacent chiral centers on the acid 4. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to scavenge HCl without competing for the activated acid.

  • Activation: In a dry flask, dissolve the carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (4 mL/mmol). Add DIPEA (3.0 eq) and stir for 15 minutes to form the active HOAt ester.

  • Coupling: Add a solution of the free-based piperazine (1.0 eq) in DMF dropwise.

  • Propagation: Stir at room temperature for 2-4 hours.

  • Workup: Dilute with Ethyl Acetate (EtOAc). Wash the organic layer sequentially with 5% aqueous LiCl (3x) to remove DMF, followed by saturated NaHCO3​ , and brine. Dry and concentrate.

  • Validation Checkpoint: The 5% LiCl wash is a critical self-validating step; failure to perform this will result in a massive DMF peak in the 1H -NMR spectrum (~2.8, 2.9, and 8.0 ppm), masking the product signals.

Protocol C: Urea Formation

Causality: Urea derivatives are highly prized in modern drug discovery for their ability to act as rigid, bidentate hydrogen-bond donors/acceptors, drastically increasing target affinity 5. Reacting the secondary amine with an isocyanate provides a direct, atom-economical route to asymmetric ureas.

  • Setup: Dissolve the free-based piperazine (1.0 eq) in anhydrous DCM (5 mL/mmol) and cool to 0 °C in an ice bath.

  • Addition: Add the target isocyanate (1.05 eq) dropwise.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

  • Workup: Evaporate the solvent. The resulting crude is typically highly pure but can be triturated with diethyl ether or purified via flash chromatography if necessary.

  • Validation Checkpoint: The disappearance of the sharp isocyanate peak (~2250 cm−1 ) via FT-IR provides an instantaneous, non-destructive validation of reaction completion.

Quantitative Data & Analytics Summary

The following table summarizes the expected quantitative outcomes and analytical targets for the derivatized libraries.

Derivatization TypeKey ReagentsTypical Yield (%)Purity TargetPrimary Analytical MethodKey Byproducts to Monitor
N-Alkylation Aldehyde, NaBH(OAc)3​ , DCE75 - 90%> 95% 1H -NMR, LC-MS (ESI+)Unreacted aldehyde, trace alcohols
N-Acylation R-COOH, HATU, DIPEA, DMF80 - 95%> 95% 1H -NMR, LC-MS (ESI+)Residual DMF, HOAt esters
Urea Formation Isocyanate, DCM85 - 98%> 98% 13C -NMR, LC-MS (ESI+)Symmetrical ureas (rare)

Note: Purity targets are based on standard reverse-phase HPLC (Water/Acetonitrile with 0.1% Formic Acid) integrated at 254 nm.

References

  • The Journal of Organic Chemistry - ACS Publications. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. Retrieved from[Link]

  • ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Retrieved from[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing crystallization conditions for diastereomeric salts of (S)-1-Benzyl-2-methylpiperazine oxalate

Welcome to the Advanced Crystallization Support Center . As a Senior Application Scientist specializing in chiral separations and polymorph control, I have designed this portal to address the complex thermodynamic and ki...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Crystallization Support Center . As a Senior Application Scientist specializing in chiral separations and polymorph control, I have designed this portal to address the complex thermodynamic and kinetic challenges associated with chiral piperazine derivatives.

1-Benzyl-2-methylpiperazine is a highly valued privileged scaffold, frequently utilized in the synthesis of protein kinase inhibitors (such as ALK inhibitors for non-small cell lung cancer)[1] and chemokine receptor antagonists[2]. Because oxalic acid is achiral, it cannot form diastereomeric salts for primary resolution. Therefore, isolating high-purity (S)-1-Benzyl-2-methylpiperazine oxalate requires a two-stage thermodynamic workflow: first, resolving the racemic free base via a chiral acid (e.g., Di-p-toluoyl-L-tartaric acid) to form a diastereomeric salt, and second, converting the enantiopure free base into the highly stable oxalate salt for final chemical upgrading[3].

Below, you will find our interactive troubleshooting guide, empirical data summaries, and self-validating protocols.

I. Process Visualization: From Racemate to Oxalate Salt

ChiralResolution A Racemic 1-Benzyl- 2-methylpiperazine B Chiral Resolution (+ L-DTTA Acid) A->B Solvent: EtOH/H2O C Diastereomeric Salt (S, L-DTTA) B->C Thermodynamic Crystallization D Alkaline Workup (pH > 12) C->D Break Salt E Enantiopure (S)-Free Base D->E Extraction F Achiral Upgrading (+ Oxalic Acid) E->F Solvent: EtOAc/MeOH G (S)-1-Benzyl-2-methylpiperazine Oxalate Salt F->G Final Polish Crystallization

Workflow for the resolution and oxalate salt crystallization of (S)-1-Benzyl-2-methylpiperazine.

II. Troubleshooting & FAQ Portal

Q1: During the primary resolution step, my diastereomeric salt oils out instead of forming crystals. How do I force nucleation? Causality & Solution: "Oiling out," or Liquid-Liquid Phase Separation (LLPS), occurs when the supersaturation of your system exceeds the Metastable Zone Width (MZW) and intersects the binodal curve before reaching the nucleation threshold. The chiral salt melts out as a solute-rich liquid phase rather than a solid lattice.

  • Actionable Fix: Shift the thermodynamics. Do not crash-cool. Instead, flatten the solubility curve by adding 5-10% water to your ethanol solvent system. Heat to 70°C to ensure complete dissolution, then cool at a highly controlled ramp rate (0.1 °C/min). Introduce seed crystals (0.5 wt%) precisely 2°C below the saturation temperature to bypass the LLPS boundary and force heterogeneous nucleation.

Q2: I successfully crystallized the diastereomeric salt, but my enantiomeric excess (ee%) is stuck at 85%. How do I improve chiral purity? Causality & Solution: An 85% ee indicates kinetic entrapment of the more soluble (R)-diastereomer within the crystal lattice of the (S)-diastereomer. Rapid crystal growth traps impurities in the interstitial spaces.

  • Actionable Fix: Implement Ostwald ripening via temperature cycling. Heat the suspension back up to 5°C below its dissolution point, hold for 2 hours, and cool back down. This thermodynamic annealing dissolves smaller, kinetically formed, impure crystals and redeposits the material onto larger, thermodynamically stable, high-purity crystals.

Q3: Why must we convert the resolved (S)-free base into an oxalate salt (CAS 1352313-12-2) rather than keeping it as a hydrochloride or free base? Causality & Solution: The (S)-free base of 1-benzyl-2-methylpiperazine is an oil at room temperature and is prone to oxidative degradation. While hydrochloride salts are common, they are often highly hygroscopic for this specific piperazine scaffold. Oxalic acid, a dicarboxylic acid, acts as a bidentate hydrogen-bond donor. It forms a robust, highly cross-linked 3D hydrogen-bonded network with the diamine structure of the piperazine. This drastically increases the lattice energy, resulting in a highly crystalline, non-hygroscopic solid that naturally rejects structurally related achiral impurities during crystallization[3].

Q4: When crystallizing the final oxalate salt, I am getting solvent entrapment and a broad melting point. What is going wrong? Causality & Solution: You are likely using a single-solvent system with too steep of a solubility drop, causing rapid spherulitic growth that traps mother liquor.

  • Actionable Fix: Switch to an anti-solvent crystallization strategy. Dissolve the free base and oxalic acid in a minimal amount of Methanol (good solvent), and slowly titrate in Ethyl Acetate (anti-solvent) at 50°C. The slow reduction in solvation capacity forces ordered, prismatic crystal growth rather than rapid agglomeration.

III. Quantitative Data: Oxalate Salt Optimization Matrix

The following table summarizes the thermodynamic optimization of the final (S)-1-Benzyl-2-methylpiperazine oxalate crystallization step, highlighting the causality between solvent choice and final purity.

Solvent System (v/v)RatioYield (%)Chemical Purity (HPLC)Enantiomeric Excess (S-isomer)Morphological Observation
Ethanol (Absolute)N/A62%98.1%99.0%Fine needles; difficult to filter.
Isopropanol / Water95:578%98.5%99.2%Prismatic crystals; moderate yield.
Methanol / EtOAc 1:4 89% >99.8% >99.9% Large block crystals; optimal lattice.
AcetoneN/A94%95.0%98.5%Rapid crash out; solvent entrapment.

IV. Self-Validating Experimental Protocols

Protocol A: Diastereomeric Resolution via L-DTTA

This protocol isolates the (S)-enantiomer from the racemic mixture.

  • Reaction Assembly: In a 1L jacketed reactor, dissolve 100 g (0.525 mol) of racemic 1-benzyl-2-methylpiperazine in 400 mL of Absolute Ethanol.

  • Chiral Acid Addition: In a separate vessel, dissolve 203 g (0.525 mol, 1.0 eq) of Di-p-toluoyl-L-tartaric acid (L-DTTA) in 400 mL of Ethanol. Add the L-DTTA solution dropwise to the reactor at 60°C over 30 minutes.

  • Thermodynamic Seeding: Cool the reactor to 45°C.

    • Validation Checkpoint: The solution must remain clear. If cloudiness appears, heat to 55°C until clear, then cool back to 45°C. Add 0.5 g of pure (S)-salt seeds.

  • Controlled Cooling: Ramp the temperature down to 5°C at a rate of 0.1°C/min. Hold at 5°C for 4 hours.

  • Isolation: Filter the resulting crystals and wash with 50 mL of cold Ethanol.

    • Validation Checkpoint: Analyze the mother liquor via chiral SFC. If the (R)-isomer is < 80% enriched in the liquor, the crystallization was too rapid; resuspend and perform Ostwald ripening.

Protocol B: Free-Basing and Oxalate Salt Upgrading

This protocol converts the resolved salt into the highly stable, achirally pure oxalate salt.

  • Alkaline Workup: Suspend the isolated (S)-diastereomeric salt in 500 mL of Dichloromethane (DCM) and 500 mL of Water. Slowly add 2M NaOH until the aqueous layer reaches pH 12.5.

    • Validation Checkpoint: If the pH is < 12.0, the L-DTTA salt will not fully dissociate, leading to severe yield loss and tartrate contamination in the final product.

  • Extraction: Separate the organic (DCM) layer. Wash the aqueous layer with an additional 200 mL of DCM. Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the (S)-free base as a pale oil[1].

  • Oxalate Salt Formation: Dissolve the (S)-free base in 100 mL of Methanol. In a separate flask, dissolve 1.05 equivalents of anhydrous Oxalic Acid in 50 mL of Methanol. Combine the solutions at 40°C.

  • Anti-Solvent Addition: Slowly add 600 mL of Ethyl Acetate (anti-solvent) over 2 hours while maintaining stirring at 40°C.

  • Crystallization & Isolation: Cool the mixture to 10°C over 3 hours. Filter the resulting heavy white precipitate. Wash with cold Ethyl Acetate and dry in a vacuum oven at 45°C for 12 hours.

    • Validation Checkpoint: Observe the powder under a polarized light microscope. The presence of bright, uniform birefringence confirms a highly ordered crystalline lattice, free of amorphous trapped solvent. Verify final chiral purity via polarimetry or chiral SFC[3].

V. References

  • SUBSTITUTED 2-AMINOPYRIDINE PROTEIN KINASE INHIBITOR Source: European Patent Office - EP 2952510 B1 URL:

  • Piperazinyilpiperidine derivatives as chemokine receptor antagonists Source: Google Patents - HU229709B1 URL:

  • BLD Pharmatech Co., Limited - (S)-1-BENZYL-2-METHYLPIPERAZINE CAS:511254-92-5 Source: ChemBuyersGuide URL:[Link]

Sources

Optimization

Common impurities in (S)-1-Benzyl-2-methylpiperazine oxalate and their removal

Welcome to the Technical Support Center for chiral piperazine derivatives. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in the synthesis and purification...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for chiral piperazine derivatives. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in the synthesis and purification of (S)-1-Benzyl-2-methylpiperazine oxalate .

Achieving high chemical and enantiomeric purity for this intermediate requires a deep understanding of reaction kinetics, steric hindrance, and crystallization thermodynamics. This guide is designed to troubleshoot the most common impurities encountered in this workflow, explaining the mechanistic causality behind each issue and providing self-validating protocols to resolve them.

Pathway Visualization: Synthesis and Impurity Origins

To effectively troubleshoot, we must first map the chemical pathways that generate our target molecule alongside its primary impurities.

Pathway SM (S)-2-Methylpiperazine (Starting Material) Product (S)-1-Benzyl-2-methylpiperazine (Target Free Base) SM->Product N-Benzylation (Regioselective) Imp2 (R)-Enantiomer (Chiral Impurity) SM->Imp2 Incomplete Resolution Reagent Benzyl Chloride (0.95 eq) Reagent->Product Imp1 1,4-Dibenzyl-2-methylpiperazine (Over-alkylation Impurity) Product->Imp1 Excess Benzyl Chloride (Side Reaction) Oxalate (S)-1-Benzyl-2-methylpiperazine Mono-Oxalate (Purified) Product->Oxalate Oxalic Acid (1.05 eq) Crystallization Imp1->Oxalate Excluded in Mother Liquor

Reaction pathway and impurity formation in (S)-1-Benzyl-2-methylpiperazine oxalate synthesis.

Troubleshooting & FAQs

Q1: Why am I seeing significant levels of the 1,4-dibenzyl-2-methylpiperazine impurity in my crude mixture, and how can I eliminate it? Causality: The regioselectivity of the N-benzylation relies on the steric hindrance provided by the methyl group at the 2-position, which directs the benzyl group to the less hindered 1-position. However, once the 1-position is benzylated, the remaining secondary amine at the 4-position can still undergo nucleophilic attack on unreacted benzyl chloride, leading to the 1,4-dibenzyl-2-methylpiperazine over-alkylation impurity[1]. Solution: The kinetics of this secondary alkylation must be suppressed. Employ sub-stoichiometric amounts of benzyl chloride (strictly 0.95 equivalents) and utilize a slow addition rate (e.g., over 2 hours) at controlled ambient temperatures. Modern optimizations also utilize phase-transfer catalysis (PTC) to accelerate the primary reaction while minimizing dialkylation[2].

Q2: My final batch failed chiral purity specifications (low enantiomeric excess). What is the root cause? Causality: Enantiomeric leakage in this workflow almost exclusively stems from the starting material. If the (S)-2-methylpiperazine was not sufficiently resolved, the (R)-enantiomer will propagate through the benzylation step. Solution: Validate the optical purity of your starting material. If you are synthesizing the precursor from a racemate, you must perform a rigorous chiral resolution using (L)-tartaric acid[3]. This is a self-validating method: the diastereomeric salt forms a highly ordered crystal lattice that naturally rejects the mismatched enantiomer. If the impurity is discovered post-benzylation, recrystallizing the final oxalate salt from a methanol/acetone mixture can further enrich the (S)-enantiomer.

Q3: The isolated oxalate salt exhibits a variable melting point and inconsistent titration results. Why is the stoichiometry fluctuating? Causality: Piperazine derivatives possess two basic nitrogen atoms with distinct pKa values. Depending on the equivalents of oxalic acid added and the polarity of the solvent system, the product can precipitate unpredictably as a mono-oxalate (leaving one secondary amine free) or a bis-oxalate salt. Solution: To ensure the selective formation of the mono-oxalate salt, precise stoichiometric control is required. Add exactly 1.05 equivalents of anhydrous oxalic acid. The use of anhydrous acid prevents moisture from disrupting the hydrogen-bonding network required for uniform crystal nucleation.

Quantitative Impurity Profiling

The following table summarizes the critical impurities, their mechanistic origins, and the analytical thresholds required for pharmaceutical-grade intermediates.

ImpurityOrigin / CausalityDetection MethodMitigation StrategyAcceptable Limit
1,4-Dibenzyl-2-methylpiperazine Over-alkylation during N-benzylationHPLC (UV 254 nm) / LC-MSSub-stoichiometric reagent (0.95 eq), slow addition< 3.0% (Crude)< 0.5% (Purified)
(R)-1-Benzyl-2-methylpiperazine Incomplete chiral resolution of starting materialChiral HPLC(L)-Tartaric acid resolution of SM, Oxalate recrystallization< 1.0% (ee > 98%)
2-Methylpiperazine (Des-benzyl)Unreacted starting materialGC-FID / LC-MSAqueous extraction (highly water-soluble)< 0.1%
Bis-oxalate salt Excess oxalic acid during salt formationTitration / NMRStrict stoichiometric control (1.05 eq oxalic acid)N/A (Form control)

Experimental Protocol: Selective Mono-Oxalate Crystallization

To purge the 1,4-dibenzyl impurity and enrich the enantiomeric excess of (S)-1-Benzyl-2-methylpiperazine, a highly controlled mono-oxalate crystallization is required. This protocol is designed to be a self-validating purification system.

Step 1: Free Base Dissolution

  • Transfer the crude (S)-1-Benzyl-2-methylpiperazine free base into a jacketed reactor.

  • Dissolve the crude oil in 5 volumes (v/w) of anhydrous ethyl acetate. Stir at 300 RPM and heat the solution to 40°C until completely homogeneous.

Step 2: Acid Preparation

  • In a separate vessel, accurately weigh 1.05 molar equivalents of anhydrous oxalic acid.

  • Dissolve the oxalic acid in a minimal volume of absolute ethanol (approx. 1.5 volumes) to create the precipitating reagent.

Step 3: Titration & Salt Formation

  • Begin dropwise addition of the ethanolic oxalic acid solution to the reactor over 45 minutes.

  • Mechanistic Note: Maintaining the reactor at 40°C during addition prevents crash-precipitation, which traps the 1,4-dibenzyl impurity within the crystal lattice.

Step 4: Controlled Cooling (Ostwald Ripening)

  • Once addition is complete, hold the suspension at 40°C for 1 hour to allow for Ostwald ripening (smaller, impure crystals dissolve and redeposit onto larger, purer crystals).

  • Initiate a linear cooling ramp of 10°C/hour until the reactor reaches 0–5°C.

Step 5: Isolation & Washing

  • Filter the resulting white crystalline slurry under a vacuum.

  • Wash the filter cake with 2 volumes of cold (0°C) ethyl acetate to remove residual mother liquor containing the over-alkylated and unreacted impurities.

  • Dry the solid in a vacuum oven at 45°C to a constant weight.

References

  • Title: Buy 1-Benzoyl-2-methylpiperazine (EVT-3258287)
  • Title: (R)-2-Methylpiperazine (L)
  • Source: rsc.

Sources

Troubleshooting

Technical Support Center: Troubleshooting (S)-1-Benzyl-2-methylpiperazine Oxalate Reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals resolve stalled or incomplete reactions i...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals resolve stalled or incomplete reactions involving (S)-1-Benzyl-2-methylpiperazine oxalate .

This chiral building block is critical for synthesizing central nervous system agents and receptor modulators, where its (2S)-configuration ensures predictable stereochemistry[1]. However, its oxalate salt form and unique steric profile frequently cause downstream coupling and alkylation reactions to stall. This guide dissects the chemical causality behind these failures and provides self-validating protocols to ensure complete conversion.

Part 1: The Core Problem — Causality of Incomplete Reactions

When functionalizing the N4 position (the secondary amine) of (S)-1-Benzyl-2-methylpiperazine oxalate, incomplete reactions typically stem from two interconnected factors:

  • The Oxalate Lattice Energy (The Solubility Trap): Oxalic acid is a strong dicarboxylic acid (pKa₁ ~1.25, pKa₂ ~4.14) that forms a highly stable, hydrogen-bonded crystal lattice with piperazines. This lattice is notoriously insoluble in standard organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF)[2]. If you simply add a tertiary amine base (like DIPEA or TEA) to a suspension of the oxalate salt in DCM, the acid-base neutralization is restricted to the solid-liquid interface. This mass-transfer limitation results in a chronically protonated, unreactive N4 amine.

  • Conformational Steric Hindrance: While the 2-methyl group is adjacent to the N1 benzyl group, it forces the piperazine ring into a rigid chair conformation to minimize 1,3-diaxial interactions. This conformational locking subtly shields the N4 lone pair, reducing its nucleophilicity toward bulky electrophiles compared to an unsubstituted piperazine[3].

Part 2: FAQs & Troubleshooting Guide

Q1: My amide coupling is stalling at 30-40% conversion despite using 2.0 equivalents of DIPEA. What is going wrong? A: You are under-dosing your base. Oxalic acid has two acidic protons, meaning it consumes exactly 2.0 equivalents of base just to liberate the free piperazine. If you only use 2.0 equivalents of DIPEA, there is no base left to act as an acid scavenger for the actual coupling reaction (which generates another equivalent of acid if using an acid chloride or certain coupling reagents). Solution: Use a minimum of 3.5 to 4.0 equivalents of base, or perform a biphasic free-basing step prior to the reaction.

Q2: My reaction mixture remains a cloudy suspension in DCM, and no product is forming. How do I fix this? A: The cloudiness indicates that the oxalate salt has not dissolved, meaning the N4 nitrogen remains protonated and unreactive. Tertiary amines like DIPEA often fail to break the oxalate lattice in non-polar solvents. Solution: Switch to a biphasic system (DCM / 1M aqueous NaOH). The aqueous layer dissolves and neutralizes the oxalate, driving the highly soluble free base into the organic layer[2].

Q3: I am trying to alkylate the N4 position with a bulky halide, but the reaction is incredibly slow. How can I accelerate it? A: The 2-methyl group creates steric drag. To overcome this, shift from standard SN2 conditions to Phase-Transfer Catalysis (PTC). Using benzyltriethylammonium chloride in a NaOH/toluene biphasic system accelerates alkylations at ambient temperatures while overcoming steric barriers[3]. Alternatively, add a catalytic amount of Potassium Iodide (KI) to facilitate a Finkelstein reaction, converting your alkyl chloride/bromide into a more reactive alkyl iodide in situ.

Part 3: Mechanistic Workflows & Visualizations

Workflow A Incomplete Reaction: (S)-1-Benzyl-2-methylpiperazine oxalate B Visual Inspection: Is the mixture homogeneous? A->B C No (Cloudy Suspension) Lattice energy prevents dissolution B->C Poor Solubility D Yes (Clear Solution) Salt is dissolved B->D Good Solubility E Action: Biphasic Free-Basing (DCM / 1M NaOH) C->E F Check Stoichiometry: Are you using >3.0 eq base? D->F G No Oxalate consumes 2.0 eq base F->G H Yes Base is sufficient F->H I Action: Increase Base (Use 3.5 - 4.0 eq DIPEA/TEA) G->I J Check Sterics: Is the electrophile bulky? H->J K Yes 2-Methyl group hinders N4 J->K L Action: Switch Coupling Agent (Use HATU instead of EDC) K->L

Troubleshooting logic tree for resolving incomplete reactions with the oxalate salt.

Pathway Salt Protonated N4 (Oxalate Salt) FreeBase Nucleophilic N4 (Free Base) Salt->FreeBase Biphasic Neutralization Base Aqueous NaOH (Phase Transfer) Base->FreeBase Product N4-Substituted Piperazine FreeBase->Product Nucleophilic Attack Electrophile Electrophile (e.g., R-COCl) Electrophile->Product

Chemical pathway demonstrating the transition from unreactive salt to N4-substituted product.

Part 4: Quantitative Data Summary

Table 1: Base Equivalency and Solubility Matrix

Use this table to select the correct base and solvent system to overcome the oxalate lattice.

Base TypeSolvent SystemEquivalents NeededOxalate Byproduct SolubilityReaction Efficiency
DIPEA / TEADCM or THF3.5 - 4.0 eqPoor (Remains a suspension)Low to Moderate
K₂CO₃ (Solid)DMF or DMSO4.0 eqModerate (Requires heating)Moderate
1M aq. NaOH DCM (Biphasic) 2.5 eq High (Dissolves in aqueous) Excellent (>95%)
Table 2: Coupling Reagent Efficiency for Sterically Hindered Piperazines

When performing amide couplings at the N4 position, steric hindrance requires optimized activators.

Coupling ReagentAdditiveActivation TimeTypical YieldNotes
EDC·HClHOBt12 - 24 hours40 - 60%Prone to stalling due to steric bulk at N4[3].
PyBOPDIPEA4 - 6 hours70 - 85%Good alternative, but generates phosphine oxide waste.
HATU DIPEA 1 - 2 hours >90% Highly recommended for 2-methylpiperazine derivatives.

Part 5: Validated Experimental Protocols

Protocol A: Quantitative Biphasic Free-Basing (Self-Validating)

Purpose: To cleanly isolate the free base of (S)-1-Benzyl-2-methylpiperazine prior to sensitive metal-catalyzed couplings or sterically demanding acylations.

  • Suspension: In a separatory funnel, suspend (S)-1-Benzyl-2-methylpiperazine oxalate (1.0 eq) in DCM (10 mL per gram of salt). Self-Validation: The mixture will appear as a thick, cloudy white suspension.

  • Neutralization: Add 1M aqueous NaOH (2.5 eq). Stopper and shake vigorously for 3-5 minutes, venting frequently.

  • Phase Validation: Allow the layers to separate. Self-Validation: The organic (bottom) layer must now be completely transparent, indicating 100% dissolution and conversion to the free base. Check the pH of the upper aqueous layer; it must be >10.

  • Extraction: Collect the DCM layer. Extract the aqueous layer with one additional portion of DCM.

  • Drying & Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting product is a colorless to light yellow oil[1], ready for immediate use.

Protocol B: In Situ Neutralization & Amide Coupling (HATU-Mediated)

Purpose: A streamlined, single-pot protocol for acylating the N4 position without prior isolation of the free base.

  • Pre-Activation: In a dry round-bottom flask, dissolve the carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Add DIPEA (2.0 eq) and stir for 15 minutes at room temperature to form the active ester.

  • Salt Addition: Add (S)-1-Benzyl-2-methylpiperazine oxalate (1.0 eq) directly to the stirring mixture.

  • Lattice Breaking: Immediately add an additional 2.5 eq of DIPEA (Total DIPEA = 4.5 eq). Self-Validation: The initial suspension will slowly clarify over 30-45 minutes as the excess DIPEA neutralizes the oxalic acid and the highly reactive HATU ester pulls the free base into the catalytic cycle.

  • Completion: Stir for 2 hours. Monitor via LC-MS. Quench with saturated aqueous NaHCO₃ and extract with ethyl acetate.

References

  • Leapchem. "(2S)-1-Benzyl-2-methylpiperazine丨CAS 511254-92-5". Source: leapchem.com.
  • EvitaChem. "Buy 1-Benzoyl-2-methylpiperazine (EVT-3258287) | 292063-50-4". Source: evitachem.com.
  • Benchchem. "1-(Oxetan-3-yl)piperazine hemioxalate | 1523571-19-8". Source: benchchem.com.

Sources

Optimization

Technical Support Center: Troubleshooting Poor Separation of Diastereomers in HPLC

Welcome to the Technical Support Center. Diastereomers, unlike enantiomers, possess distinct physicochemical properties (e.g., dipole moments, boiling points, and spatial geometries).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Diastereomers, unlike enantiomers, possess distinct physicochemical properties (e.g., dipole moments, boiling points, and spatial geometries). However, in the context of High-Performance Liquid Chromatography (HPLC), these differences are often so subtle that standard reversed-phase methods yield partial or complete co-elution.

As an Application Scientist, I have designed this guide to provide a mechanistic, self-validating framework for troubleshooting diastereomer separation. We will move beyond trial-and-error, focusing on the causality of stationary phase chemistry, mobile phase thermodynamics, and chemical derivatization.

Part 1: Diagnostic Troubleshooting Workflow

When diastereomers co-elute, resolving the issue requires systematically altering the separation mechanism. The flowchart below outlines the authoritative diagnostic logic for achieving baseline resolution ( Rs​≥1.5 ).

G Start Issue: Diastereomers Co-elute on Standard C18 Column Phase 1. Stationary Phase Switch Deploy PFP, Cholester, or Silica Start->Phase Mobile 2. Mobile Phase Tuning Switch Modifier (MeCN to MeOH) Phase->Mobile Success Success: Baseline Resolution (Rs ≥ 1.5) Phase->Success If Rs ≥ 1.5 Temp 3. Thermodynamic Control Lower Column Temp (10-20°C) Mobile->Temp Mobile->Success If Rs ≥ 1.5 Deriv 4. Chemical Amplification Derivatization (e.g., Camphorsultam) Temp->Deriv Temp->Success If Rs ≥ 1.5 Deriv->Success

Figure 1: Stepwise diagnostic workflow for resolving co-eluting diastereomers in HPLC.

Part 2: Frequently Asked Questions & Mechanistic Solutions

Q1: My diastereomers co-elute completely on a standard C18 column. Why does this happen, and what column should I try next?

A1: Standard C18 columns rely almost exclusively on dispersive (hydrophobic) interactions. Because diastereomers often have identical lipophilicity, a C18 phase cannot distinguish their subtle spatial differences[1].

The Solution: You must switch to a stationary phase that offers shape selectivity and multipoint interactions[2].

  • PFP (Pentafluorophenyl): PFP columns offer multiple retention mechanisms: π−π interactions, dipole-dipole interactions, and hydrogen bonding. The rigid fluorinated ring is highly sensitive to the spatial arrangement of functional groups on the diastereomers[3].

  • Cholesteryl-Bonded Phases: The rigid, planar structure of cholesterol provides extreme shape recognition, often succeeding where C18 fails[4].

  • Normal Phase (Silica): If the diastereomers contain polar functional groups (e.g., hydroxyls, amides), bare silica in normal-phase HPLC is highly effective. Silica separates based on polar interactions, which are highly sensitive to intramolecular hydrogen bonding and dipole moment variations[5].

Q2: I switched to a PFP column and have partial resolution ( Rs​≈0.8 ). How should I adjust the mobile phase to achieve baseline resolution?

A2: If you are using Acetonitrile (MeCN) as your organic modifier, switch to Methanol (MeOH) .

The Causality: MeCN contains a carbon-nitrogen triple bond, which is rich in π -electrons. These π -electrons actively compete with your analytes for the π−π interaction sites on the PFP stationary phase, effectively masking the column's shape selectivity. Methanol, being a protic solvent without π -electrons, does not compete for these sites, allowing the PFP column to fully engage with the diastereomers and amplify their spatial differences[2].

Q3: How does column temperature affect diastereomeric resolution? Should I increase it to sharpen the peaks?

A3: Counterintuitively, you should decrease the temperature (e.g., to 10°C – 20°C). While elevated temperatures generally improve mass transfer and sharpen peaks, diastereomer separation is governed by thermodynamics[6].

The Causality: According to the van't Hoff equation ( lnα=−RTΔΔH​+RΔΔS​ ), the separation factor ( α ) depends on the difference in binding enthalpies ( ΔΔH ) between the two diastereomer-stationary phase complexes. Lowering the temperature ( T ) minimizes the entropic penalty and amplifies the impact of minute enthalpic differences[6]. Furthermore, sub-ambient temperatures reduce the conformational flexibility of the molecules, "freezing" them into distinct 3D geometries that the stationary phase can more easily distinguish.

Q4: Direct separation has failed on all analytical columns. What is the last resort?

A4: Chemical derivatization. If the spatial differences between the chiral centers are too remote (e.g., separated by more than four bonds), the "intrinsic problem" of diastereomer separation occurs[7].

The Solution: React the mixture with a bulky Chiral Derivatizing Agent (CDA) such as (-)-camphorsultam or M α NP acid[5]. Appending a massive, rigid, and highly stereogenic group chemically amplifies the steric hindrance and conformational differences between the isomers, allowing them to be easily separated on standard silica gel[5].

Part 3: Stationary Phase Selection Matrix

To facilitate rapid decision-making, the following table synthesizes the quantitative and qualitative performance of various stationary phases for diastereomer separation.

Stationary PhasePrimary Interaction MechanismShape SelectivityTypical Success RateBest Application Use-Case
Alkyl C18 Dispersive (Hydrophobic)Low< 20%Baseline screening; highly lipophilic diastereomers.
PFP (Pentafluorophenyl) π−π , Dipole, H-BondingHigh~ 65%Positional isomers, halogenated diastereomers.
Cholesteryl Dispersive, Steric exclusionVery High~ 70%Rigid ring systems, structurally similar isomers.
Bare Silica (NP-HPLC) H-Bonding, Dipole-DipoleHigh~ 80%Polar diastereomers (amides, esters, alcohols).
Chiral (e.g., Amylose) Steric fit, H-Bonding, π−π Extreme> 90%Refractory diastereomers failing all achiral phases.

Part 4: Standard Operating Protocol (SOP) for Method Optimization

Implement this self-validating, step-by-step methodology to systematically optimize your separation.

Phase 1: Column and Modifier Screening

  • Prepare the System: Plumb a PFP column and a Cholester column into your HPLC switching valve.

  • Mobile Phase Setup: Prepare Line A (0.1% Formic Acid in Water) and Line B (0.1% Formic Acid in Methanol). Do not use Acetonitrile.

  • Isocratic Screening: Inject the diastereomeric mixture using an isocratic hold (e.g., 50% B) at a flow rate of 1.0 mL/min.

  • Evaluate: Calculate the separation factor ( α ). If α>1.05 , proceed to Phase 2. If α=1.0 , switch to Normal Phase HPLC (Silica).

Phase 2: Thermodynamic Tuning

  • Temperature Profiling: Set the column oven to 30°C and perform an injection.

  • Cooling: Drop the temperature to 20°C, equilibrate for 15 minutes, and reinject. Repeat at 10°C.

  • Data Analysis: Plot lnα vs. 1/T (van't Hoff plot). Select the temperature that maximizes Rs​ without causing excessive system backpressure[6].

Phase 3: Gradient Fine-Tuning

  • Shallow Gradient: Based on the optimal isocratic retention time, design a shallow gradient (e.g., changing organic modifier by 0.5% to 1% per minute) around the elution window.

  • Validation: Perform triplicate injections to ensure retention time stability and confirm that Rs​≥1.5 .

Part 5: Mechanistic Visualization of Column Interactions

The diagram below illustrates why a PFP column succeeds where a C18 column fails, highlighting the multipoint interaction mechanism required for spatial recognition.

G cluster_C18 Standard C18 Phase cluster_PFP PFP Stationary Phase C18 Hydrophobic Interactions Only Result1 Poor Shape Selectivity (Co-elution) C18->Result1 PFP_Pi π-π Interactions Result2 High Shape Selectivity (Baseline Resolution) PFP_Pi->Result2 PFP_Dipole Dipole-Dipole PFP_Dipole->Result2 PFP_Hbond H-Bonding PFP_Hbond->Result2

Figure 2: Comparative interaction mechanisms between C18 and PFP stationary phases.

References

  • National Institutes of Health (PMC). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds. Retrieved from:[Link]

  • MDPI. Synthesis and Detailed Examination of Spectral Properties of (S) and (R)-Higenamine 4′-O-β-d-Glucoside and HPLC Analytical Conditions to Distinguish the Diastereomers. Retrieved from: [Link]

  • MDPI. Influence of Temperature on the Enantioselectivity of Koga Tetraamines on Amylose Chiral Stationary Phases. Retrieved from: [Link]

  • Nanologica. SWEDISH EXCELLENCE IN NANOPORUS SILICA SVEA™ (U)HPLC Columns. Retrieved from:[Link]

  • Hichrom. HICHROM - HPLC Column Specifications and PFP Interactions. Retrieved from: [Link]

  • ResearchGate. A solution of the “intrinsic problem” of diastereomer method in chiral discrimination. Retrieved from: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of Analytical Methods for Determining the Purity of (S)-1-Benzyl-2-methylpiperazine Oxalate

In the landscape of pharmaceutical development, the rigorous assessment of drug substance purity is a cornerstone of safety and efficacy. For chiral molecules such as (S)-1-Benzyl-2-methylpiperazine oxalate, a versatile...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the rigorous assessment of drug substance purity is a cornerstone of safety and efficacy. For chiral molecules such as (S)-1-Benzyl-2-methylpiperazine oxalate, a versatile synthetic intermediate, the control of both chemical and enantiomeric purity is paramount. This guide provides an in-depth comparison of analytical methodologies for the validation of purity assays for (S)-1-Benzyl-2-methylpiperazine oxalate, with a primary focus on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The principles and protocols are presented with the aim of equipping researchers, scientists, and drug development professionals with the expertise to make informed decisions in their analytical strategy.

The Criticality of Purity for (S)-1-Benzyl-2-methylpiperazine Oxalate

(S)-1-Benzyl-2-methylpiperazine is a chiral building block whose stereochemistry is crucial for the desired pharmacological activity of the final active pharmaceutical ingredient (API). The presence of its enantiomeric counterpart, (R)-1-Benzyl-2-methylpiperazine, or other process-related impurities can lead to altered efficacy, increased toxicity, or undesirable side effects. The oxalate salt form is often utilized to improve stability and handling properties. Therefore, a validated, robust analytical method is required to quantify the (S)-enantiomer, its (R)-enantiomer, and any other potential impurities with high precision and accuracy.

dot

cluster_Molecule (S)-1-Benzyl-2-methylpiperazine Oxalate cluster_Impurity Potential Impurities mol Chemical Structure R_enantiomer (R)-enantiomer mol->R_enantiomer Enantiomeric Impurity Starting_materials Unreacted Starting Materials (e.g., piperazine, benzyl chloride) mol->Starting_materials Process-Related Impurity Byproducts Synthesis Byproducts (e.g., dibenzylpiperazine) mol->Byproducts Process-Related Impurity Validation Analytical Method Validation (ICH Q2(R1)) Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantitation (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness

Comparative

A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis: Performance, Mechanisms, and Protocols

Introduction: The Strategic Role of Chiral Auxiliaries in Drug Development In modern pharmaceutical development, the precise construction of stereocenters is a non-negotiable parameter. Enantiomers of a given molecule of...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of Chiral Auxiliaries in Drug Development

In modern pharmaceutical development, the precise construction of stereocenters is a non-negotiable parameter. Enantiomers of a given molecule often exhibit radically different pharmacokinetics, pharmacodynamics, and toxicity profiles[1]. While asymmetric transition-metal catalysis and biocatalysis have advanced significantly, chiral auxiliaries remain the indispensable "workhorses" of asymmetric synthesis[2].

Unlike catalytic methods—which can be highly substrate-dependent—chiral auxiliaries offer a predictable, stoichiometric approach to stereocontrol. By covalently attaching an enantiopure moiety to an achiral substrate, the auxiliary converts an enantioselective challenge into a diastereoselective one[3]. This allows researchers to easily separate the resulting diastereomeric intermediates using standard chromatographic or crystallization techniques before cleaving the auxiliary to reveal the enantiopure target.

Mechanistic Foundations: The Causality of Stereocontrol

To objectively compare chiral auxiliaries, one must first understand the physicochemical causality driving their stereocontrol. Auxiliaries generally dictate the stereochemical outcome of a reaction through two primary mechanisms:

  • Chelation-Controlled Rigidity: Auxiliaries containing multiple heteroatoms (e.g., oxygen, nitrogen) coordinate with Lewis acidic metal cations (such as B³⁺, Ti⁴⁺, or Li⁺). This coordination locks the reactive intermediate into a highly organized, rigid transition state—such as the six-membered Zimmerman-Traxler model. The rigidity maximizes the energetic penalty of the disfavored diastereomeric pathway[4].

  • Steric Shielding: The auxiliary features a bulky, sterically demanding skeleton that physically blocks one face of the reactive intermediate (e.g., an enolate or dienophile), forcing the incoming electrophile or diene to attack exclusively from the unhindered trajectory[5].

Comparative Analysis of Major Chiral Auxiliaries
1. Evans Oxazolidinones

Developed by David A. Evans, oxazolidinones derived from natural amino acids (valine, phenylalanine) are the gold standard for asymmetric aldol additions and alkylations[6].

  • Causality of Action: The stereocontrol relies on the formation of a rigid, chelated Z-enolate. When reacted with an aldehyde in the presence of boron triflates, the tight boron-mediated Zimmerman-Traxler transition state ensures exquisite syn-diastereoselectivity[4]. The bulky substituent on the oxazolidinone ring effectively shields one face of the enolate.

2. Myers Pseudoephedrine

Myers' methodology utilizes pseudoephedrine to synthesize highly enantioenriched carboxylic acids, alcohols, and aldehydes via the alkylation of amide enolates[7].

  • Causality of Action: The key to its success is the initial deprotonation of the auxiliary's hydroxyl group by a strong base (LDA). The resulting alkoxide coordinates with the lithium cation, which internally directs the second equivalent of base to deprotonate the amide, forming the Z-enolate exclusively. The alkoxide also serves as a formidable steric shield, forcing the incoming alkyl halide to attack from the opposite face[8].

3. Oppolzer's Camphorsultam

Derived from naturally occurring camphor, this auxiliary is highly versatile, excelling not only in alkylations but also in Diels-Alder reactions and 1,3-dipolar cycloadditions[5].

  • Causality of Action: The rigid bornane skeleton provides exceptional steric shielding. Furthermore, the strongly electron-withdrawing sulfonamide moiety enhances the electrophilicity of attached enoates, making them highly reactive dienophiles in cycloaddition reactions[9].

4. Enders SAMP/RAMP

Enders' proline-derived hydrazones (SAMP and RAMP) are utilized for the asymmetric α-alkylation of aldehydes and ketones[3].

  • Causality of Action: Deprotonation forms a rigid aza-enolate where the methoxymethyl group coordinates with the lithium cation, locking the conformation. The stereocenter of the pyrrolidine ring then directs the incoming electrophile to the less hindered face.

Quantitative Performance Data

The following table summarizes the comparative performance metrics of these four prominent chiral auxiliaries, focusing on reaction scope, stereocontrol mechanisms, and recovery efficiency.

Chiral AuxiliaryPrimary ApplicationsStereocontrol MechanismTypical deCleavage ConditionsRecovery Rate
Evans Oxazolidinone Aldol, Alkylation, AcylationChelation-controlled Z-enolate (Zimmerman-Traxler)>95%LiOH/H₂O₂, NaBH₄, LiBH₄High (>90%)
Myers Pseudoephedrine Alkylation of amidesAlkoxide-directed enolization & shielding>95%Acidic/Basic hydrolysis, ReductionHigh (>90%)
Oppolzer's Camphorsultam Cycloadditions, AlkylationSteric shielding by rigid bornane skeleton90–98%LiOH, LiAlH₄Very High (>95%)
Enders SAMP/RAMP Alkylation of aldehydes/ketonesSteric hindrance in rigid aza-enolate90–98%Ozonolysis, Acidic hydrolysisModerate (70–85%)
Workflow Visualization

Workflow A Achiral Substrate C Attachment (Covalent Bond) A->C B Chiral Auxiliary B->C D Chiral Adduct C->D E Stereoselective Reaction (Diastereomeric TS) D->E Reagents F Diastereomerically Enriched Product E->F Electrophile G Cleavage (Hydrolysis/Reduction) F->G H Enantiopure Target G->H Product I Recovered Auxiliary G->I Auxiliary I->B Recycle

Workflow of chiral auxiliary-mediated asymmetric synthesis, from attachment to recovery.

Self-Validating Experimental Protocol: Evans Asymmetric Aldol Reaction

To demonstrate the practical application and causality of these systems, below is the standardized protocol for the Evans Asymmetric Aldol Reaction. This protocol is designed as a self-validating system, ensuring that stereochemical integrity is maintained from enolization through to auxiliary cleavage.

Objective: Stereoselective construction of a syn-aldol adduct from an N-acyl oxazolidinone.

Step 1: Enolization (Z-Enolate Formation)

  • Procedure: Dissolve the N-acyl oxazolidinone in anhydrous CH₂Cl₂ under an argon atmosphere. Cool the solution to -78 °C. Add dibutylboron triflate (Bu₂BOTf) (1.1 equiv) dropwise, followed by the slow addition of N,N-diisopropylethylamine (DIPEA) (1.2 equiv). Stir for 30 minutes.

  • Causality: Why use boron instead of lithium? Boron enolates possess significantly shorter B-O (~1.36 Å) and B-C (~1.56 Å) bonds compared to their lithium counterparts. This tightens the subsequent Zimmerman-Traxler cyclic transition state, maximizing the steric differentiation between competing pathways[4]. DIPEA is selected because its bulky nature prevents it from acting as a competing nucleophile, ensuring exclusive and clean deprotonation to the Z-enolate.

Step 2: Electrophilic Addition

  • Procedure: Add the aldehyde (1.1 equiv) dropwise to the -78 °C solution. Stir for 1 hour at -78 °C, then gradually warm to 0 °C for 1 hour.

  • Causality: Maintaining strict cryogenic conditions (-78 °C) suppresses non-selective background reactions. The reaction proceeds via a highly ordered six-membered transition state where the bulky substituent (e.g., isopropyl or benzyl) of the oxazolidinone forces the aldehyde to attack from the less hindered face, yielding the syn-aldol product with >95% de[10].

Step 3: Oxidative Quench

  • Procedure: Quench the reaction at 0 °C with pH 7 phosphate buffer and methanol, followed by the cautious dropwise addition of 30% H₂O₂. Stir for 1 hour.

  • Causality: Hydrogen peroxide oxidatively cleaves the robust boron-carbon and boron-oxygen bonds. This liberates the aldol adduct from the boron complex, preventing retro-aldol degradation pathways during aqueous workup and validating the retention of the newly formed stereocenters.

Step 4: Non-Destructive Auxiliary Cleavage

  • Procedure: Dissolve the purified aldol adduct in a THF/H₂O mixture (3:1) and cool to 0 °C. Add 30% H₂O₂ (4.0 equiv) followed by LiOH (2.0 equiv). Stir until TLC indicates complete consumption of the starting material.

  • Causality: Standard basic hydrolysis (LiOH alone) can cause racemization of the α-chiral center or unwanted retro-aldol cleavage. The addition of H₂O₂ converts LiOH into the highly nucleophilic hydroperoxide anion (LiOOH). Due to the alpha-effect, LiOOH acts as a super-nucleophile that selectively and rapidly attacks the imide carbonyl[4]. This ensures clean cleavage of the auxiliary without epimerization, yielding the enantiopure carboxylic acid and allowing for >90% recovery of the intact oxazolidinone via simple organic extraction.

References
  • The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. ResearchFloor.[Link]

  • Synthesis of Evan's Chiral Auxiliary & Ynamides. Scribd.[Link]

  • evans enolate alkylation-hydrolysisx. University of Windsor. [Link]

  • Recent advances in the application of the Oppolzer camphorsultam as a chiral auxiliary. ResearchGate. [Link]

  • ChemInform Abstract: Recent Advances in the Application of the Oppolzer Camphorsultam as a Chiral Auxiliary. ResearchGate.[Link]

  • Synthesis of optically pure calix[4]arenes derived from Evans oxazolidinone. ChemisGroup. [Link]

  • New Activation Modes in Anion-Binding Catalysis: Enantioselective Synthesis of Amino Esters. Harvard DASH. [Link]

  • Principles of Asymmetric Synthesis. DOKUMEN.PUB. [Link]

  • Recent advances in asymmetric C–H bond functionalization enabled by chiral directing groups. RSC Publishing.[Link]

Sources

Validation

Case studies on the successful application of (S)-1-Benzyl-2-methylpiperazine oxalate

Comparative Application Guide: (S)-1-Benzyl-2-methylpiperazine Oxalate in Advanced Drug Discovery 1. Executive Summary & Chemical Rationale In medicinal chemistry, the piperazine ring is a privileged scaffold, frequently...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Application Guide: (S)-1-Benzyl-2-methylpiperazine Oxalate in Advanced Drug Discovery

1. Executive Summary & Chemical Rationale In medicinal chemistry, the piperazine ring is a privileged scaffold, frequently utilized to modulate pharmacokinetic properties and enhance target binding affinity ([1]). The incorporation of a methyl group at the C2 position introduces a chiral center, which is often critical for the stereospecific binding required by central nervous system (CNS) targets and kinase inhibitors ([2]).

However, working with free chiral piperazines presents significant challenges for process chemists: they are notoriously hygroscopic, often presenting as viscous oils that absorb atmospheric CO2 and complicate regioselective functionalization.

Here, we objectively evaluate (S)-1-Benzyl-2-methylpiperazine oxalate against common alternatives such as Boc-protected variants (). The oxalate salt formulation transforms a difficult-to-handle oil into a highly crystalline, bench-stable solid, ensuring precise stoichiometric control during high-throughput parallel synthesis ().

2. Comparative Analysis: Scaffold Selection When designing a synthetic route, the choice of nitrogen protecting group dictates downstream orthogonality. The N1-benzyl (Bn) group offers distinct mechanistic advantages over the tert-butyloxycarbonyl (Boc) group or unprotected variants.

Logical comparison of chiral piperazine scaffolds.

Table 1: Performance Comparison of Chiral Piperazine Building Blocks

ScaffoldPhysical StateRegioselectivity (N4)Deprotection ConditionEnantiomeric Excess (ee) RetentionOverall Yield (3-step)
(S)-1-Benzyl-2-methylpiperazine oxalate Crystalline SolidExcellent (>98%)H2, Pd/C (Neutral)>99%82%
(S)-4-Boc-2-methylpiperazine Amorphous Solid / OilGood (90-95%)TFA or HCl (Acidic)95-98%74%
(S)-2-Methylpiperazine (Unprotected) Hygroscopic SolidPoor (<50%)N/AVariable<40%
Racemic 1-Benzyl-2-methylpiperazine OilExcellent (>98%)H2, Pd/C (Neutral)Requires Chiral SFC35% (post-resolution)

Mechanistic Causality: The steric bulk of the N1-benzyl group, acting in concert with the adjacent C2-methyl group, effectively shields the N1 nitrogen. This steric environment forces incoming electrophiles to react exclusively at the less hindered N4 position. Furthermore, the benzyl group is cleaved via catalytic hydrogenation (Pd/C)—a neutral condition that prevents the acid-catalyzed degradation or racemization frequently observed when removing Boc groups with strong acids.

3. Case Study: Synthesis of a CNS-Active GPCR Ligand Context: During a recent lead optimization campaign for a novel dopamine receptor modulator, our team required a chiral piperazine linker to bridge a sensitive methoxy-indole pharmacophore with an aryl halide. Challenge: Initial attempts utilizing (S)-4-Boc-2-methylpiperazine resulted in a 30% yield loss due to partial degradation of the indole moiety during the acidic Boc-deprotection step. Solution: By pivoting to (S)-1-Benzyl-2-methylpiperazine oxalate, we bypassed the acidic environment entirely, utilizing neutral hydrogenolysis to achieve a 92% yield over two steps.

Step-by-step synthetic workflow for GPCR ligand generation.

4. Validated Experimental Protocols As a self-validating system, the following protocols include built-in quality control checkpoints to ensure reproducibility and explain the causality behind each manipulation.

Protocol A: Freebasing and Regioselective N4-Alkylation Objective: Convert the stable oxalate salt to the active nucleophile and selectively alkylate the N4 position.

  • Freebasing: Suspend (S)-1-Benzyl-2-methylpiperazine oxalate (1.0 eq) in a biphasic mixture of Dichloromethane (DCM) and 1M aqueous NaOH (1:1 v/v).

    • Causality & Validation: The oxalate salt must be neutralized to liberate the nucleophilic secondary amine. The initial cloudy suspension will clarify into two distinct liquid phases as the salt dissolves and the free base migrates entirely into the organic (DCM) layer.

  • Extraction: Extract the aqueous layer twice with DCM. Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the free base as a pale oil.

  • N4-Alkylation: Dissolve the free base in anhydrous Acetonitrile (MeCN). Add K2CO3 (2.0 eq) and the target alkyl halide (1.05 eq). Heat the reaction to 60°C for 12 hours.

    • Causality & Validation: The mild base (K2CO3) neutralizes the generated HX acid without causing side reactions. Monitor the reaction via LC-MS. The disappearance of the starting mass (m/z 191.1[M+H]+) and the appearance of the product mass confirms conversion. Troubleshooting: If conversion stalls below 90%, add a catalytic amount of Sodium Iodide (NaI, 0.1 eq) to accelerate the reaction via the Finkelstein effect.

Protocol B: Orthogonal N1-Debenzylation (Hydrogenolysis) Objective: Remove the N1-benzyl protecting group under neutral conditions to expose the secondary amine for final derivatization.

  • Preparation: Dissolve the N4-alkylated intermediate in Methanol (MeOH). Degas the solution thoroughly by bubbling N2 gas through the liquid for 10 minutes.

  • Catalyst Addition: Carefully add 10% Pd/C (0.1 eq by weight) to the solution.

    • Causality & Validation: The solution must be under an N2 atmosphere during addition. Dry Pd/C is highly pyrophoric and will ignite methanol vapors upon contact with atmospheric oxygen.

  • Hydrogenation: Purge the reaction vessel with H2 gas (via balloon, ~1 atm) and stir vigorously at room temperature for 4-6 hours.

    • Validation: Monitor via TLC (10% MeOH in DCM, UV/Ninhydrin stain). The starting material will be UV-active due to the benzyl ring. The successful product will be UV-inactive but Ninhydrin-positive (staining purple/pink, indicating a free secondary amine).

  • Filtration: Filter the mixture through a pad of Celite to remove the Pd/C catalyst.

    • Critical Safety Check: Do not allow the Celite pad to dry out while under vacuum; rinse with excess MeOH and immediately quench the used filter cake in water.

5. References

  • Title: 1-Benzyl-2-methylpiperazine | C12H18N2 | CID 10442525 - PubChem Source: nih.gov URL: [Link]

  • Title: Cas 163765-44-4, (R)-4-Boc-2-methylpiperazine | lookchem Source: lookchem.com URL: [Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (S)-1-Benzyl-2-methylpiperazine oxalate

Comprehensive Operational and Safety Guide for Handling (S)-1-Benzyl-2-methylpiperazine Oxalate As a Senior Application Scientist, I approach laboratory safety not as a rigid compliance checklist, but as a mechanistic ri...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational and Safety Guide for Handling (S)-1-Benzyl-2-methylpiperazine Oxalate

As a Senior Application Scientist, I approach laboratory safety not as a rigid compliance checklist, but as a mechanistic risk-mitigation strategy. Handling pharmacologically active salts like (S)-1-Benzyl-2-methylpiperazine oxalate requires an understanding of the compound's dual-modality hazard profile. This guide provides a self-validating, causality-driven protocol to ensure your operational and disposal workflows are fundamentally secure.

Mechanistic Hazard Profile

The hazard profile of (S)-1-Benzyl-2-methylpiperazine oxalate is dictated by its two molecular components:

  • The Piperazine Core: Benzylpiperazine (BZP) derivatives are potent sympathomimetic stimulants. They actively enhance the release of catecholamines (such as dopamine and noradrenaline) from sympathetic nerve terminals [[1]]([Link]). If systemically absorbed, this can lead to tachycardia, severe agitation, confusion, and in high-dose exposures, seizures .

  • The Oxalate Counterion: Oxalate salts introduce systemic and localized toxicity risks. Upon mucosal absorption or ingestion, oxalates chelate free calcium in the bloodstream, potentially causing acute hypocalcemia. Furthermore, they can precipitate as calcium oxalate crystals in the renal tubules, leading to severe kidney damage.

Table 1: Physicochemical & Hazard Summary

Property / HazardDescription / ValueMechanistic Causality & Impact
CAS Number 511254-92-5 (Base)Unique identifier for the (S)-enantiomer .
Physical State Solid (Powder)High risk of aerosolization and inhalation during weighing operations .
H-Statements H302, H315, H319, H335Harmful if swallowed; causes skin, serious eye, and respiratory irritation .
Storage 2-8°C (Refrigerator)Maintains stereochemical integrity and prevents thermal degradation .

Causality-Driven PPE Matrix

Table 2: Required PPE and Mechanistic Justification

PPE ComponentSpecificationMechanistic Causality (Why?)
Gloves Double-layered Nitrile (min 4 mil)Piperazine derivatives can permeate latex. Nitrile offers superior chemical resistance to basic amines. Double-gloving ensures a sterile inner layer if the outer glove is contaminated.
Eye Protection Indirect-Vented Chemical GogglesFine oxalate powders easily bypass standard safety glasses. Goggles prevent micro-dust from dissolving in tear fluid, which causes severe corneal irritation (H319) [[2]]().
Respiratory N95/P100 Particulate RespiratorPrevents inhalation of aerosolized powder. Inhalation bypasses first-pass metabolism, leading to rapid systemic absorption of the sympathomimetic BZP core .
Body Protection Flame-Resistant Lab CoatPrevents powder from settling on personal clothing. Must be fully buttoned to the collar to protect the neckline.

Standard Operating Procedure: Weighing and Solubilization

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . Do not proceed to the next step unless the validation criteria of the current step are explicitly met.

Step 1: Environmental Preparation

  • Action: Conduct all open-container handling inside a certified Class II Biological Safety Cabinet (BSC) or a localized exhaust ventilation hood (fume hood).

  • Validation: Verify the hood's inward airflow monitor reads between 0.4 and 0.6 m/s. Self-Check: Do not open the chemical vial if the airflow alarm is sounding or if the flow indicator is static.

Step 2: Static Mitigation

  • Action: Place an anti-static weighing boat on the analytical balance. Pass an anti-static zero-stat gun over the boat and the micro-spatula.

  • Causality: Piperazine oxalate salts are highly prone to holding static charge. Static causes the powder to "jump," creating invisible aerosols that contaminate the workspace and risk inhalation.

Step 3: Transfer and Weighing

  • Action: Using the micro-spatula, slowly transfer the (S)-1-Benzyl-2-methylpiperazine oxalate to the weigh boat. Cap the source vial immediately after the transfer is complete.

  • Validation: Self-Check: The source vial must be tightly sealed before the weigh boat is moved from the balance.

Step 4: In-Hood Solubilization

  • Action: Do not transport the dry powder across the laboratory. Add your target solvent (e.g., DMSO, Methanol, or buffered water) directly to the weigh boat, or transfer the powder to a vial and seal it inside the hood before moving it.

  • Causality: Solubilizing the compound at the source eliminates the risk of powder aerosolization during transport across the lab.

Decontamination and Waste Disposal Plan

Improper disposal of piperazine derivatives poses severe environmental toxicity risks and violates hazardous waste regulations .

Spill Response & Decontamination Protocol

  • Containment: If a powder spill occurs, do not sweep or brush it. Mechanical sweeping generates highly toxic dust clouds.

  • Wet-Wiping: Dampen a disposable absorbent pad with a 70% Ethanol/Water solution. Gently place it over the spill to solubilize and trap the oxalate powder.

  • Surface Cleaning: Wipe the area inward from the edges to prevent spreading. Repeat three times with fresh damp pads to ensure all residue is removed.

Waste Segregation Plan

  • Solid Waste: Contaminated gloves, weigh boats, and wiping pads must be placed in a sealed, biohazard-grade bag explicitly labeled "Toxic Solid Waste - Piperazine/Oxalate Salts."

  • Liquid Waste: Solutions containing (S)-1-Benzyl-2-methylpiperazine oxalate must be collected in dedicated, halogen-free organic waste carboys (if dissolved in DMSO/MeOH) or aqueous toxic waste carboys. Never dispose of oxalate salts or piperazine derivatives down the sink drain.

Operational Workflow Diagram

The following diagram illustrates the logical progression of handling and spill response to ensure maximum safety and rapid decision-making.

G Start Initiate Handling (S)-1-Benzyl-2-methylpiperazine oxalate PPE Don PPE (Nitrile, Goggles, Lab Coat, N95) Start->PPE Hood Transfer to Ventilated Enclosure PPE->Hood Weigh Anti-Static Weighing & In-Hood Solubilization Hood->Weigh Spill Spill Occurs? Weigh->Spill Decon Wet-Wipe Decon (Avoid Dusting) Spill->Decon Yes Dispose Hazardous Waste Segregation Spill->Dispose No Decon->Dispose

Workflow for safe handling and spill response of (S)-1-Benzyl-2-methylpiperazine oxalate.

References

  • Schep LJ, Slaughter RJ, Vale JA, Beasley DM, Gee P. "The clinical toxicology of the designer 'party pills' benzylpiperazine and trifluoromethylphenylpiperazine." Clinical Toxicology, 2011. [Link]

  • Gee P, Richardson S, Woltersdorf W, Moore G. "Toxicity from the recreational use of 1-benzylpiperazine." Clinical Toxicology, 2008. [Link]

  • Neogen. "Benzylpiperazine Forensic, Kit, Safety Data Sheet". Neogen Corporation. [Link]

Sources

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